Hydroxy-PEG11-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H58O14/c1-29(2,3)43-28(31)4-6-32-8-10-34-12-14-36-16-18-38-20-22-40-24-26-42-27-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-30/h30H,4-27H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPDHYCMKFYBGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H58O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Hydroxy-PEG11-Boc Derivatives for Researchers
This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals interested in the utilization of "Hydroxy-PEG11-Boc" PEG linkers. The term "this compound" can refer to two distinct heterobifunctional polyethylene glycol (PEG) derivatives, each with unique reactive functionalities that are critical for applications in bioconjugation, drug delivery, and proteomics. This guide elucidates the chemical and physical properties of both molecules, provides insights into their applications, and outlines general experimental considerations.
Disambiguation of "this compound"
It is crucial to distinguish between two common PEG linkers that fall under the general description of "this compound":
-
N-Boc-PEG11-alcohol : A PEG linker featuring a Boc-protected amine at one terminus and a hydroxyl group at the other.
-
Hydroxy-PEG11-t-butyl ester : A PEG linker containing a hydroxyl group at one end and a carboxylic acid protected as a t-butyl ester at the other.
The selection of the appropriate linker is contingent on the desired conjugation strategy.
Core Data Presentation
The fundamental properties of these two linkers are summarized in the table below for straightforward comparison.
| Property | N-Boc-PEG11-alcohol | Hydroxy-PEG11-t-butyl ester |
| Synonyms | t-Boc-N-Amido-PEG11-alcohol | HO-PEG11-t-butyl ester |
| CAS Number | 1556847-53-0[1][2] | 1186025-29-5[3] |
| Molecular Formula | C₂₇H₅₅NO₁₃[1][2] | C₂₉H₅₈O₁₄ |
| Molecular Weight | 601.7 g/mol | 630.8 g/mol |
| Functional Groups | -OH, -NH(Boc) | -OH, -COO(t-Bu) |
| Solubility | Water, DMSO, DCM, DMF | Water, DMSO, DCM, DMF |
| Storage Conditions | -20°C | -20°C |
Experimental Protocols and Considerations
3.1. N-Boc-PEG11-alcohol
This linker is ideal for scenarios requiring the introduction of a primary amine for subsequent conjugation.
Experimental Workflow:
-
Derivatization of the Hydroxyl Group (Optional): The terminal hydroxyl group can be activated or converted to other functional groups if needed.
-
Deprotection of the Boc Group: The Boc protecting group is labile under mildly acidic conditions. A common procedure involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This exposes the primary amine.
-
Conjugation via the Amine: The newly exposed amine can then be reacted with various electrophiles, such as NHS esters, isothiocyanates, or aldehydes, to form stable covalent bonds with the target molecule.
3.2. Hydroxy-PEG11-t-butyl ester
This linker is employed when a carboxylic acid functionality is desired for conjugation, for instance, in amide bond formation with a primary amine on a biomolecule.
Experimental Workflow:
-
Derivatization of the Hydroxyl Group (Optional): Similar to N-Boc-PEG11-alcohol, the hydroxyl group can be functionalized prior to deprotection of the ester.
-
Deprotection of the t-Butyl Ester: The t-butyl ester is also removed under acidic conditions, typically with TFA, to yield a free carboxylic acid.
-
Activation of the Carboxylic Acid and Conjugation: The resulting carboxylic acid can be activated, for example, using carbodiimides like EDC in the presence of N-hydroxysuccinimide (NHS), to form an active ester. This intermediate readily reacts with primary amines on proteins, peptides, or other molecules to form a stable amide linkage.
Visualization of Structures and Workflows
Diagram 1: General Structure of N-Boc-PEG11-alcohol
Caption: Structure of N-Boc-PEG11-alcohol.
Diagram 2: Conjugation Workflow using N-Boc-PEG11-alcohol
Caption: Deprotection and conjugation workflow.
Diagram 3: General Structure of Hydroxy-PEG11-t-butyl ester
Caption: Structure of Hydroxy-PEG11-t-butyl ester.
Diagram 4: Conjugation Workflow using Hydroxy-PEG11-t-butyl ester
Caption: Deprotection and conjugation workflow.
Applications in Research and Drug Development
Both linkers are instrumental in modern biomedical research. The hydrophilic PEG spacer enhances the solubility and in vivo stability of conjugated molecules.
-
Drug Delivery: These linkers are used to attach drugs to targeting ligands or to nanoparticles, improving their pharmacokinetic profiles.
-
PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), these PEG linkers serve as the spacer between the target protein binder and the E3 ligase ligand.
-
Bioconjugation: They are widely used to PEGylate proteins and peptides, reducing immunogenicity and increasing circulation half-life.
-
Surface Modification: The functional groups can be used to attach these linkers to surfaces, imparting biocompatibility and reducing non-specific binding.
References
Navigating the Solubility of Hydroxy-PEG11-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Hydroxy-PEG11-Boc, a heterobifunctional PEG linker crucial in bioconjugation and drug delivery. This document details its solubility in various solvents, provides an experimental protocol for solubility determination, and illustrates a typical experimental workflow.
Core Concept: Understanding the Solubility of PEGylated Compounds
This compound, characterized by a hydrophilic polyethylene glycol (PEG) spacer, a hydroxyl (-OH) terminus, and a tert-butyloxycarbonyl (Boc) protected amine, exhibits a solubility profile largely dictated by its constituent parts. The PEG chain enhances aqueous solubility, a key feature for its use in biological applications[1][2]. The Boc group, being more hydrophobic, can influence its solubility in organic solvents. Generally, PEG derivatives are known to be soluble in water and a range of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), while showing lower solubility in alcohols and toluene, and are typically insoluble in diethyl ether[3][4][5].
Quantitative Solubility Data
| Solvent | Type | Estimated Solubility (mg/mL) |
| Water | Polar Protic | > 100 |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | > 100 |
| Dimethylformamide (DMF) | Polar Aprotic | > 100 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |
| Dichloromethane (DCM) | Halogenated | > 100 |
| Chloroform | Halogenated | > 100 |
| Methanol | Polar Protic | 10 - 50 |
| Ethanol | Polar Protic | 10 - 50 |
| Toluene | Non-polar | < 1 |
| Diethyl Ether | Non-polar | < 0.1 |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a reliable and widely used technique to determine the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visually present.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath, typically at 25°C, and agitate using an orbital shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC with a suitable detector (e.g., UV or mass spectrometry).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately determine the concentration of the sample.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)
-
Visualization of a Typical Experimental Workflow
The following diagram illustrates a general workflow for a bioconjugation experiment using a heterobifunctional PEG linker like this compound.
Caption: A generalized workflow for bioconjugation using this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of Hydroxy-PEG11-Boc in Bioconjugation
This technical guide provides a comprehensive overview of this compound, a heterobifunctional linker, and its mechanism of action in the field of bioconjugation. We will delve into its chemical properties, reaction mechanisms, and practical applications, supported by experimental data and protocols.
Introduction to this compound
This compound is a versatile chemical tool used to link biomolecules together. Its structure consists of three key components:
-
Hydroxy (-OH) group: A reactive functional group that can be activated or modified to react with various functionalities on biomolecules.
-
Polyethylene Glycol (PEG) chain (11 units): A flexible, hydrophilic spacer that enhances the solubility and stability of the resulting conjugate, while also providing spatial separation between the conjugated molecules.
-
tert-Butyloxycarbonyl (Boc) protecting group: This group masks a primary amine, preventing it from participating in unwanted side reactions. It can be selectively removed under acidic conditions to reveal the amine for subsequent conjugation steps.
The linear formula for this compound is HO-(CH₂CH₂O)₁₁-NHBoc. This structure allows for a sequential and controlled conjugation strategy, making it a valuable reagent in the development of antibody-drug conjugates (ADCs), PROTACs, and other complex biomolecular constructs.
Mechanism of Action in Bioconjugation
The utility of this compound lies in its ability to facilitate a two-stage conjugation process. This involves the sequential reaction of its two terminal functional groups: the hydroxyl group and the Boc-protected amine.
Stage 1: Activation and Conjugation of the Hydroxyl Group
The terminal hydroxyl group is not inherently reactive towards most functional groups found in biomolecules under physiological conditions. Therefore, it typically requires activation to an electrophilic species. Common activation strategies include:
-
Activation to an Aldehyde: The hydroxyl group can be oxidized to an aldehyde using mild oxidizing agents like Dess-Martin periodinane (DMP) or through Swern oxidation. The resulting aldehyde can then react with primary amines (e.g., lysine residues on a protein) via reductive amination to form a stable secondary amine bond.
-
Activation for Esterification: In the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the hydroxyl group can react with carboxylic acids on a biomolecule to form an ester linkage.
-
Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. The activated linker can then react with nucleophiles like amines or thiols on a biomolecule.
Stage 2: Deprotection and Conjugation of the Amine Group
Once the hydroxyl end of the linker is conjugated to the first molecule, the Boc protecting group on the other end is removed to expose the primary amine. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA). The newly revealed amine is a potent nucleophile and can be reacted with a variety of electrophilic functional groups on a second biomolecule, including:
-
N-Hydroxysuccinimide (NHS) esters: The amine readily reacts with NHS esters to form a stable amide bond.
-
Isothiocyanates: The reaction between the amine and an isothiocyanate yields a stable thiourea linkage.
-
Aldehydes: The amine can react with an aldehyde via reductive amination to form a secondary amine.
The following diagram illustrates the overall workflow of a typical bioconjugation experiment using this compound.
Quantitative Data
The efficiency of bioconjugation reactions involving this compound is dependent on several factors, including the specific reaction chemistry, buffer conditions, and the nature of the biomolecules being conjugated. The following table summarizes typical reaction parameters for common conjugation strategies.
| Conjugation Step | Reactive Groups | Coupling Reagent | pH | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Stage 1 | ||||||
| Hydroxyl + Carboxyl | -OH, -COOH | EDC/NHS | 4.5-5.5 | 25 | 2-4 | 50-70 |
| Hydroxyl (as Aldehyde) + Amine | -CHO, -NH₂ | NaBH₃CN | 6.5-7.5 | 25 | 4-12 | 40-60 |
| Stage 2 | ||||||
| Amine + NHS-ester | -NH₂, -NHS | - | 7.2-8.5 | 4-25 | 1-2 | >90 |
| Amine + Isothiocyanate | -NH₂, -NCS | - | 8.0-9.0 | 25 | 2-4 | >85 |
Experimental Protocols
Protocol for EDC/NHS-mediated Conjugation of a Carboxyl-containing Biomolecule to this compound
-
Activation of Carboxyl Groups: Dissolve the carboxyl-containing biomolecule in MES buffer (0.1 M, pH 4.7). Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS. Incubate for 15-30 minutes at room temperature.
-
Conjugation: Add a 5-fold molar excess of this compound (dissolved in a minimal amount of DMSO or DMF) to the activated biomolecule solution. Adjust the pH to 7.2 with phosphate buffer (0.1 M). Incubate for 2 hours at room temperature with gentle stirring.
-
Purification: Remove unreacted linker and byproducts by dialysis or size-exclusion chromatography.
Protocol for Boc Deprotection
-
Deprotection Reaction: Dissolve the Boc-protected conjugate in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Removal of TFA: Evaporate the TFA and DCM under a stream of nitrogen.
-
Neutralization: Resuspend the deprotected conjugate in a suitable buffer (e.g., PBS, pH 7.4) and use immediately for the next conjugation step.
The following diagram illustrates the chemical mechanism of Boc deprotection.
Conclusion
This compound is a highly effective heterobifunctional linker that enables the controlled and sequential conjugation of biomolecules. Its design, featuring a reactive hydroxyl group, a biocompatible PEG spacer, and a selectively removable Boc-protected amine, offers researchers significant flexibility in the design and synthesis of complex bioconjugates. The methodologies and data presented in this guide provide a solid foundation for the successful application of this compound in various research and drug development endeavors.
The Strategic Role of Boc Protection in Hydroxy-PEG11-Boc: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hydroxy-PEG11-Boc, a heterobifunctional linker critical in bioconjugation and drug delivery. The strategic incorporation of a tert-Butyloxycarbonyl (Boc) protecting group on the terminal amine is central to its function, enabling sequential and controlled conjugation strategies. This document details the chemistry of the Boc group, its deprotection, and the subsequent utility of the revealed amine and the terminal hydroxyl group. Experimental protocols, quantitative data from related compounds, and workflow diagrams are provided to guide researchers in its effective application.
Core Concepts: Structure and Functionality of this compound
This compound, with a molecular formula of C27H55NO13 and a molecular weight of 601.72 g/mol , is a polyethylene glycol (PEG)-based linker.[1][2] Its structure is characterized by a discrete PEG chain of 11 ethylene glycol units, which imparts hydrophilicity and biocompatibility to the conjugates. The molecule possesses two key functional groups at its termini: a primary amine protected by a Boc group and a terminal hydroxyl group. This bifunctional nature allows for the sequential attachment of two different molecular entities, making it a valuable tool in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][3]
The Boc protecting group is a cornerstone of its strategic utility. It is stable under a wide range of reaction conditions, including basic and nucleophilic environments, which allows for chemical modifications at other parts of the molecule without affecting the protected amine.[4] The Boc group can be readily removed under mild acidic conditions to yield a free primary amine, which is then available for conjugation.
The Chemistry of Boc Protection and Deprotection
The tert-Butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used in organic synthesis to temporarily mask the reactivity of primary and secondary amines.
Protection: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Deprotection: The removal of the Boc group is achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism involves the protonation of the carbamate, followed by the elimination of the stable tert-butyl cation, which subsequently forms isobutene and carbon dioxide. This process regenerates the free amine, ready for subsequent conjugation reactions. The kinetics of this deprotection have been found to exhibit a second-order dependence on the acid concentration in some cases.
Quantitative Data
The following tables summarize representative quantitative data for Boc deprotection and subsequent amine reactions. While specific data for this compound is not extensively published, the presented data is based on analogous PEG linkers and should be considered representative.
Table 1: General Reaction Conditions for Boc Deprotection
| Parameter | Value |
| Deprotecting Agent | Trifluoroacetic acid (TFA) or HCl in an organic solvent |
| TFA Concentration | 20-50% (v/v) in Dichloromethane (DCM) |
| HCl Concentration | 4 M in 1,4-dioxane |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 30 minutes - 2 hours |
Table 2: Representative Coupling Efficiencies of Deprotected Amines with NHS Esters
| Parameter | Value |
| Reaction pH | 7.2 - 8.5 |
| Solvent | Aqueous buffer (e.g., PBS), with minimal water-miscible organic solvent (e.g., DMSO, DMF) |
| Temperature | Room Temperature or 4 °C |
| Reaction Time | 0.5 - 4 hours |
| Coupling Efficiency | Typically >90% |
| Half-life of NHS Ester Hydrolysis (pH 7.0, 0°C) | 4-5 hours |
Experimental Protocols
Boc Deprotection of this compound
This protocol describes the standard procedure for the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
For neutralization, dissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine (Hydroxy-PEG11-amine).
Conjugation of Hydroxy-PEG11-amine to an NHS Ester-activated Molecule
This protocol outlines the coupling of the deprotected amine to a molecule activated with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Hydroxy-PEG11-amine
-
NHS ester-activated molecule
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, pH 7.2-8.0)
-
Water-miscible organic solvent (e.g., DMSO or DMF)
Procedure:
-
Dissolve the NHS ester-activated molecule in a minimal amount of DMSO or DMF.
-
Dissolve the Hydroxy-PEG11-amine in the amine-free buffer.
-
Add the solution of the NHS ester-activated molecule to the solution of Hydroxy-PEG11-amine. A typical molar excess of the NHS ester is used.
-
Incubate the reaction mixture for 0.5-4 hours at room temperature or 4°C.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Purify the resulting conjugate using an appropriate chromatographic technique, such as size-exclusion or reversed-phase HPLC.
Activation and Derivatization of the Terminal Hydroxyl Group
The terminal hydroxyl group of the PEG linker can be activated for subsequent reactions.
Activation to a Tosylate:
-
Dissolve the PEG derivative in an appropriate solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Add triethylamine, followed by p-toluenesulfonyl chloride.
-
Stir the reaction at room temperature until completion.
-
The resulting tosylated PEG can then be reacted with nucleophiles such as amines or thiols.
Oxidation to a Carboxylic Acid:
-
The terminal hydroxyl group can be oxidized to a carboxylic acid using oxidizing agents like Jones reagent (CrO₃ in sulfuric acid) or by a two-step process involving a milder oxidation to an aldehyde followed by further oxidation.
-
The resulting carboxylic acid can be activated (e.g., as an NHS ester) for reaction with amines.
Mandatory Visualizations
References
The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands—one binding a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—joined by a chemical linker.[1] The linker is a critical determinant of a PROTAC's efficacy and drug-like properties.[2] Among various linker types, polyethylene glycol (PEG) linkers have become central to PROTAC design.[1] They offer a unique combination of hydrophilicity, flexibility, and biocompatibility that profoundly influences solubility, cell permeability, and the efficiency of ternary complex formation, which is crucial for subsequent protein degradation.[1][3] This technical guide provides an in-depth analysis of the role of PEG linkers, supported by quantitative data, detailed experimental protocols, and visualizations to aid in the rational design of next-generation protein degraders.
The PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target POI and an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase). Within this complex, the E3 ligase ubiquitinates the POI, tagging it for recognition and degradation by the 26S proteasome. Unlike traditional inhibitors that require sustained occupancy to block a protein's function, PROTACs act catalytically, enabling the degradation of multiple protein copies with a single molecule.
Caption: PROTAC-mediated protein degradation pathway.
Properties and Advantages of PEG Linkers
PEG linkers are polymers of repeating ethylene glycol units (-CH₂-CH₂-O-). Their prevalence in PROTAC design, with some analyses showing they are used in over 50% of published degraders, stems from a unique set of physicochemical properties.
-
Hydrophilicity and Solubility : PROTACs are often large molecules that fall "beyond the Rule of Five," leading to poor aqueous solubility. The ether oxygens in the PEG backbone form hydrogen bonds with water, significantly enhancing the solubility of the entire PROTAC molecule. This is critical for both in vitro assays and in vivo applications.
-
Flexibility and Conformational Tuning : The single bonds in the PEG chain allow for high rotational freedom, giving the linker significant flexibility. This flexibility enables the PROTAC to adopt multiple conformations, which can be crucial for establishing the productive protein-protein interactions necessary for stable ternary complex formation.
-
Biocompatibility and Low Immunogenicity : PEG is well-known for its biocompatibility, minimal toxicity, and low immunogenicity, making it a favorable component for therapeutic agents.
-
Tunable Length : PEG linkers are commercially available or can be synthesized with precise numbers of ethylene glycol units. This allows for systematic and incremental adjustments to linker length, which is a key parameter for optimizing degradation efficacy.
Design Considerations for PEG Linkers
The design and optimization of the linker is not a secondary consideration but a core aspect of the PROTAC development strategy. Even subtle changes in the PEG linker can dramatically impact biological activity.
The distance between the POI and the E3 ligase is critical. A linker that is too short may cause steric clashes, preventing ternary complex formation. Conversely, an overly long linker might lead to an unstable complex with a high entropic penalty upon binding, reducing degradation efficiency. The optimal length must be determined empirically for each POI-E3 ligase pair.
Studies have shown a clear dependence of degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) on the number of PEG units. For example, in a study on estrogen receptor α (ERα) targeting PROTACs, a 16-atom linker was found to be optimal for degradation.
Table 1: Influence of PEG Linker Length on Biological Activity of an ERα PROTAC Series
| PROTAC ID | Linker Composition (Number of Atoms) | ERα Binding Affinity (IC₅₀, nM) | ERα Degradation (DC₅₀, nM) |
|---|---|---|---|
| PROTAC 1 | PEG2 (9 atoms) | ~20 | >1000 |
| PROTAC 2 | PEG3 (12 atoms) | ~20 | ~100 |
| PROTAC 3 | PEG4 (16 atoms) | ~20 | ~20 |
| PROTAC 4 | PEG5 (19 atoms) | ~20 | ~100 |
| PROTAC 5 | PEG6 (21 atoms) | ~20 | >1000 |
Data adapted from Cyrus et al. This table illustrates that while binding affinity to the target protein remains consistent, the degradation efficiency is highly sensitive to linker length, with a clear optimal length observed.
While PEG linkers improve solubility, their impact on cell permeability is complex. The inherent polarity of PEG can hinder passive diffusion across the lipophilic cell membrane. However, the flexibility of PEG linkers can allow the PROTAC to adopt folded conformations that shield its polar surface area, creating a more compact, "chameleonic" structure that is more amenable to membrane traversal.
Optimizing permeability often involves balancing the hydrophilicity of PEG with more hydrophobic alkyl chains or finding a linker length that promotes a favorable folded conformation. Strategies to improve permeability and oral bioavailability include introducing intramolecular hydrogen bonds, using rigid linkers, and modifying linker attachment points.
Table 2: Influence of Linker Composition on Physicochemical and Permeability Properties
| PROTAC ID | Linker Type | MW ( g/mol ) | clogP | PAMPA Permeability (Pₑ, 10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
|---|---|---|---|---|---|
| Compound A | Alkyl Chain | 850 | 4.5 | 0.5 | 5.2 |
| Compound B | PEG4 | 910 | 3.2 | <0.1 | 8.4 |
| Compound C | PEG2-Alkyl | 880 | 3.9 | 0.2 | 6.1 |
This table presents hypothetical but representative data illustrating how replacing an alkyl linker with a PEG linker typically increases molecular weight and decreases lipophilicity (clogP), often resulting in lower passive permeability (PAMPA) and higher efflux ratios in cell-based assays (Caco-2). A mixed PEG-alkyl linker can offer a compromise.
Experimental Evaluation & Protocols
A systematic workflow is essential for evaluating and optimizing PROTACs containing PEG linkers. This involves a combination of biochemical, biophysical, and cell-based assays.
Caption: A typical workflow for the design and evaluation of PROTACs.
This protocol is used to determine the DC₅₀ and Dₘₐₓ of a PROTAC by quantifying the reduction in POI levels.
-
1. Cell Culture and Treatment :
-
Plate cells (e.g., HEK293T, MCF-7) at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture media. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Replace the media with the PROTAC-containing media and incubate for a specified time (e.g., 16-24 hours) at 37°C.
-
-
2. Cell Lysis :
-
After incubation, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the plate and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
3. Protein Quantification and Sample Preparation :
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer to the normalized lysates and boil at 95°C for 5-10 minutes to denature the proteins.
-
-
4. Western Blotting :
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system.
-
-
5. Data Analysis :
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control for each sample.
-
Plot the normalized POI levels against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
SPR is a biophysical technique used to measure the kinetics and affinity of binary and ternary complex formation in real-time.
-
1. Materials and Reagents :
-
SPR instrument and sensor chip (e.g., CM5).
-
Immobilization reagents (EDC, NHS, ethanolamine).
-
Purified POI, purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC).
-
PROTAC compound at various concentrations.
-
Running buffer (e.g., HBS-EP+).
-
-
2. Immobilization :
-
Immobilize the E3 ligase complex onto the sensor chip surface via amine coupling according to the manufacturer's protocol. Leave one flow cell unmodified as a reference.
-
-
3. Binary Interaction Analysis :
-
Inject a series of concentrations of the POI over the E3 ligase surface to measure their direct (binary) interaction affinity.
-
Separately, inject a series of concentrations of the PROTAC over the E3 ligase surface to determine its binary affinity for the E3 ligase.
-
-
4. Ternary Complex Formation Assay :
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with varying concentrations of the PROTAC.
-
Inject these POI-PROTAC mixtures over the immobilized E3 ligase surface.
-
The binding response will reflect the formation of the ternary complex. The stability and kinetics of this complex can be analyzed to determine association (kₐ) and dissociation (kₔ) rates, and the overall dissociation constant (Kₔ).
-
-
5. Data Analysis :
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding for binary, steady-state affinity for ternary) to derive kinetic and affinity constants. Cooperativity can be calculated by comparing ternary and binary affinities.
-
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that measures passive diffusion across an artificial lipid membrane, providing an estimate of a compound's permeability.
-
1. Materials :
-
PAMPA plate system (a 96-well filter plate and a 96-well acceptor plate).
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane).
-
Donor buffer (e.g., PBS at pH 7.4).
-
Acceptor buffer (e.g., PBS at pH 7.4 with a solubility enhancer like DMSO).
-
Test PROTAC and control compounds.
-
-
2. Assay Procedure :
-
Coat the filter membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Add the acceptor buffer to the wells of the acceptor plate.
-
Prepare the PROTAC compound in the donor buffer. Add this solution to the wells of the coated filter plate.
-
Carefully place the filter plate on top of the acceptor plate, creating a "sandwich" where the two buffer compartments are separated by the artificial membrane.
-
Incubate the plate assembly at room temperature for a set period (e.g., 4-16 hours) with gentle shaking.
-
-
3. Quantification :
-
After incubation, carefully separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
4. Data Analysis :
-
Calculate the effective permeability coefficient (Pₑ) using the following equation: Pₑ = [-ln(1 - Cₐ/Cₑₐ)] * (Vₐ * Vₔ) / [(Vₐ + Vₔ) * A * t] Where Cₐ is the concentration in the acceptor well, Cₑₐ is the equilibrium concentration, Vₐ and Vₔ are the volumes of the acceptor and donor wells, A is the membrane area, and t is the incubation time.
-
Conclusion
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The historical "trial and error" approach to linker design is gradually being supplanted by more rational, structure-guided strategies. A systematic evaluation of linker length and composition, using the quantitative assays described herein, is critical for advancing a PROTAC program. By carefully considering the multifaceted role of the PEG linker, researchers can accelerate the development of potent and selective protein degraders with improved therapeutic potential.
References
A Technical Guide to Heterobifunctional PEG Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional polyethylene glycol (PEG) linkers are crucial tools in modern drug development, serving as molecular bridges to connect two different chemical or biological entities.[1] These linkers consist of a central PEG core, which is a polymer of repeating ethylene oxide units, flanked by two distinct reactive functional groups at either end.[1][2][3] This dual reactivity allows for the precise and covalent linkage of disparate molecules, such as a targeting moiety (e.g., an antibody) and a therapeutic payload (e.g., a small molecule drug), to create highly specific and effective bioconjugates.[1]
The incorporation of a PEG spacer imparts several beneficial properties to the resulting conjugate. The hydrophilic nature of the PEG chain enhances the aqueous solubility of hydrophobic drugs and reduces aggregation of the final conjugate. Furthermore, the PEG chain creates a "hydration shell" that can shield the bioconjugate from enzymatic degradation and recognition by the immune system, thereby prolonging its circulation half-life and reducing immunogenicity. The length of the PEG linker is a critical parameter that can be customized to optimize the pharmacokinetic and pharmacodynamic properties of the therapeutic agent.
Heterobifunctional PEG linkers are integral to the design of advanced drug delivery systems, including antibody-drug conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), and nanoparticle-based therapeutics. In ADCs, for example, these linkers enable the attachment of a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells, thereby minimizing off-target toxicity. The choice of functional groups on the linker dictates the conjugation chemistry and the stability of the resulting linkage, which can be designed to be stable in circulation and cleavable under specific conditions within the target cell.
Core Concepts and Applications
The versatility of heterobifunctional PEG linkers stems from the wide array of available reactive functional groups, which allows for tailored conjugation strategies. Common functional groups include N-hydroxysuccinimide (NHS) esters for reacting with primary amines (e.g., lysine residues on proteins), maleimides for targeting sulfhydryl groups (e.g., cysteine residues), and bioorthogonal groups like azides and alkynes for "click chemistry" reactions.
The applications of these linkers are extensive and continue to expand. In the realm of ADCs, they are pivotal in achieving a desirable drug-to-antibody ratio (DAR), which is a critical quality attribute that influences both the potency and safety of the therapeutic. By providing a hydrophilic spacer, PEG linkers can help to overcome the solubility challenges associated with highly loaded hydrophobic drug payloads.
In the development of PROTACs, which are designed to induce the degradation of specific target proteins, heterobifunctional PEG linkers connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the PEG linker are crucial for the proper formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for ubiquitination and subsequent proteasomal degradation of the target protein.
Furthermore, these linkers are employed in the surface modification of nanoparticles to attach targeting ligands and improve their biocompatibility and circulation time. The PEGylated surface of nanoparticles can reduce non-specific uptake by the reticuloendothelial system, leading to enhanced accumulation at the target site.
Quantitative Data on Heterobifunctional PEG Linkers
The selection of an appropriate heterobifunctional PEG linker is a critical step in the design of a bioconjugate. The following tables provide a summary of the properties of common functional groups and the impact of PEG linker length on the performance of antibody-drug conjugates.
Table 1: Properties of Common Functional Groups in Heterobifunctional PEG Linkers
| Functional Group | Target Residue/Moiety | Resulting Bond | Reaction pH | Relative Reaction Rate | Bond Stability |
| NHS Ester | Primary Amines (-NH₂) | Amide | 7.0 - 9.0 | Fast | Very High |
| Maleimide | Sulfhydryls (-SH) | Thioether | 6.5 - 7.5 | Very Fast | High |
| Azide | Alkynes | Triazole (via Click Chemistry) | Neutral | Fast | Very High |
| Alkyne | Azides | Triazole (via Click Chemistry) | Neutral | Fast | Very High |
| Aldehyde/Ketone | Hydrazides/Aminooxy | Hydrazone/Oxime | 4.5 - 6.0 | Moderate | pH-dependent |
| Carboxylic Acid | Amines (with activator) | Amide | 4.5 - 7.5 | Moderate | Very High |
Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| Property | Effect of Increasing PEG Length | Quantitative Example |
| Drug-to-Antibody Ratio (DAR) | Enables higher DAR by improving solubility of hydrophobic payloads. | PEGylated linkers allow for DARs of up to 8, whereas ADCs with high DARs (>6) without PEG linkers may exhibit rapid clearance. |
| Circulation Half-Life | Generally increases circulation half-life. | In an affibody-drug conjugate model, a 4 kDa PEG linker resulted in a 2.5-fold increase in half-life, while a 10 kDa PEG linker led to an 11.2-fold increase. |
| In Vitro Cytotoxicity | Can decrease cytotoxicity, depending on the specific ADC design. | For an affibody-drug conjugate, a 4 kDa PEG linker caused a 4.5-fold reduction in cytotoxicity, and a 10 kDa PEG linker resulted in a 22-fold reduction. |
| Tumor Accumulation | Can enhance tumor accumulation due to prolonged circulation. | The improved pharmacokinetic profile of PEGylated ADCs often leads to greater exposure and accumulation in tumor tissues. |
| Immunogenicity | Generally reduces immunogenicity. | The "shielding" effect of the PEG chain can mask epitopes on the payload and the antibody, reducing the likelihood of an immune response. |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and characterization of bioconjugates using heterobifunctional PEG linkers. Below are representative protocols for key experimental procedures.
Protocol 1: Conjugation of a Thiol-Containing Payload to an Antibody using a Maleimide-PEG-NHS Ester Linker
This two-step protocol describes the conjugation of a molecule with a free sulfhydryl group to a protein with available primary amines.
Materials:
-
Antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Maleimide-PEG-NHS Ester linker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Thiol-containing payload
-
Quenching reagent (e.g., Tris buffer or glycine)
-
Desalting column (e.g., Sephadex G-25)
-
Conjugation buffer (e.g., PBS with EDTA), pH 6.5-7.5
Procedure:
Step 1: Reaction of Maleimide-PEG-NHS Ester with the Antibody
-
Equilibrate the vial of Maleimide-PEG-NHS Ester to room temperature before opening.
-
Immediately before use, dissolve the linker in DMF or DMSO to a concentration of 10-20 mM.
-
Add a 10- to 50-fold molar excess of the dissolved linker to the antibody solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C.
-
Quench the reaction by adding a quenching reagent to a final concentration of 20-50 mM to react with any unreacted NHS ester.
-
Remove the excess, unreacted linker and quenching reagent using a desalting column equilibrated with conjugation buffer.
Step 2: Reaction of the Maleimide-Activated Antibody with the Thiol-Containing Payload
-
Immediately add the thiol-containing payload to the desalted maleimide-activated antibody solution. The molar ratio will depend on the desired final conjugate.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 4 hours at 4°C.
-
To quench the reaction, a sulfhydryl-containing reagent such as cysteine can be added.
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted components.
Protocol 2: Purification of PEGylated Proteins by Ion-Exchange Chromatography (IEX)
IEX is a powerful technique for separating PEGylated proteins from the unreacted protein and for resolving species with different numbers of attached PEG chains.
Materials:
-
PEGylation reaction mixture
-
IEX column (anion or cation exchange, depending on the protein's pI and the buffer pH)
-
Equilibration buffer (low salt concentration)
-
Elution buffer (high salt concentration)
-
Chromatography system (e.g., FPLC or HPLC)
Procedure:
-
Equilibrate the IEX column with 5-10 column volumes of equilibration buffer.
-
Load the PEGylation reaction mixture onto the column. The unreacted PEG will typically flow through as it is uncharged.
-
Wash the column with equilibration buffer to remove any unbound material.
-
Elute the bound proteins using a linear or step gradient of increasing salt concentration (elution buffer). The native, unmodified protein will elute first, followed by the mono-PEGylated, di-PEGylated, and higher-order PEGylated species, as the PEG chains shield the protein's surface charges, leading to weaker binding to the ion-exchange resin.
-
Collect fractions and analyze them by SDS-PAGE and/or SEC-HPLC to identify the fractions containing the desired PEGylated protein.
-
Pool the relevant fractions and buffer exchange into a suitable storage buffer.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of heterobifunctional PEG linkers.
Caption: Workflow for the development of an antibody-drug conjugate (ADC).
Caption: Receptor-mediated endocytosis of a PEGylated ADC.
Conclusion
Heterobifunctional PEG linkers are indispensable tools in the field of drug delivery, enabling the creation of sophisticated bioconjugates with enhanced therapeutic properties. Their ability to improve solubility, increase stability, and reduce immunogenicity has led to their widespread adoption in the development of ADCs, PROTACs, and other targeted therapies. A thorough understanding of the chemistry of these linkers, coupled with robust experimental protocols for conjugation and purification, is essential for the successful development of these next-generation therapeutics. As our understanding of the structure-activity relationships of these linkers continues to grow, we can expect to see the development of even more effective and safer bioconjugates for the treatment of a wide range of diseases.
References
The Core Principles of PEG Linkers in Drug Delivery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic attachment of Polyethylene Glycol (PEG) linkers to therapeutic molecules, a process known as PEGylation, has emerged as a cornerstone of modern drug delivery. This powerful technique offers a multitude of advantages, primarily focused on enhancing the pharmacokinetic and pharmacodynamic properties of drugs, thereby improving their therapeutic efficacy and safety profiles. This guide provides a comprehensive overview of the fundamental principles of using PEG linkers, detailing the chemistry, experimental protocols, and impact on drug performance.
Fundamental Concepts of PEGylation
Polyethylene glycol is a biocompatible, non-toxic, and non-immunogenic polymer composed of repeating ethylene oxide units.[1] When used as a linker, PEG chains are covalently attached to a drug molecule, creating a "stealth" shield that bestows several beneficial properties.[2]
Key Advantages of PEGylation:
-
Extended Circulation Half-Life: The hydrophilic PEG chains create a hydration shell around the drug, increasing its hydrodynamic radius.[2][3] This larger size reduces renal clearance, significantly prolonging the drug's presence in the bloodstream.[3]
-
Reduced Immunogenicity: The PEG shield can mask antigenic epitopes on the drug's surface, preventing recognition by the immune system and reducing the risk of an immune response.
-
Enhanced Solubility and Stability: PEGylation can increase the water solubility of hydrophobic drugs, facilitating their formulation and administration. It also protects the drug from enzymatic degradation.
-
Improved Pharmacokinetics: By altering the drug's size and clearance rate, PEGylation leads to more favorable pharmacokinetic profiles, allowing for less frequent dosing and improved patient compliance.
The Architecture of PEG Linkers
PEG linkers are not a one-size-fits-all solution. Their architecture can be tailored to meet the specific needs of the drug and its intended application.
-
Linear PEGs: These are the simplest form, consisting of a single, straight chain of PEG units. They are widely used for their straightforward synthesis and application.
-
Branched PEGs: These linkers have multiple PEG arms extending from a central core. This structure provides a greater hydrodynamic volume for a given molecular weight, further enhancing the stealth effect.
-
Cleavable PEGs: These linkers are designed with a chemically labile bond that can be broken under specific physiological conditions, such as a change in pH or the presence of certain enzymes. This allows for the controlled release of the active drug at the target site, minimizing off-target effects.
-
Homobifunctional and Heterobifunctional PEGs: Homobifunctional PEGs have the same reactive group at both ends, while heterobifunctional PEGs have different reactive groups. This versatility allows for the precise connection of a drug to another molecule, such as a targeting ligand or a carrier nanoparticle.
The Chemistry of PEGylation: Conjugation Strategies
The covalent attachment of PEG linkers to a drug molecule is achieved through various chemical reactions targeting specific functional groups on the drug's surface. The choice of conjugation chemistry is critical for ensuring a stable and effective linkage.
Amine-Reactive PEGylation (via NHS Esters)
This is one of the most common PEGylation strategies, targeting the primary amine groups found in lysine residues and the N-terminus of proteins. N-Hydroxysuccinimide (NHS) esters of PEG are highly reactive towards amines, forming a stable amide bond.
Thiol-Reactive PEGylation (via Maleimides)
This method provides a more site-specific approach by targeting the sulfhydryl groups of cysteine residues. PEG-maleimide derivatives react specifically with thiols to form a stable thioether bond.
Quantitative Impact of PEGylation on Pharmacokinetics
The transformative effect of PEGylation on a drug's pharmacokinetic profile is best illustrated through quantitative data. The following tables summarize the impact of PEGylation on the half-life and clearance of several therapeutic proteins.
| Drug | PEG Linker | Half-Life (Unmodified) | Half-Life (PEGylated) | Fold Increase | Reference(s) |
| Interferon alfa-2a | 40 kDa branched PEG | 2.3 hours | 50 hours | ~22 | |
| Interferon alfa-2b | 12 kDa linear PEG | 2.3 hours | 4.6 hours | 2 | |
| Granulocyte Colony-Stimulating Factor (G-CSF) | 20 kDa PEG | 1.79 hours | 7.05 hours | ~4 | |
| Adenosine Deaminase (ADA) | ~42.5 kDa branched PEG | 57.8 minutes | 65.1 hours | ~67 | |
| L-Asparaginase | 5 kDa PEG | ~1.25 days | ~5.7 days | ~4.6 |
Table 1: Comparison of Half-Life for PEGylated and Non-PEGylated Drugs. This table clearly demonstrates the significant extension of circulating half-life achieved through PEGylation.
| Drug | PEG Linker | Clearance (Unmodified) | Clearance (PEGylated) | Reduction in Clearance | Reference(s) |
| Interferon alfa | 40 kDa PEG | Standard renal clearance | >100-fold reduction in renal clearance | >99% | |
| Interferon alfa | 12 kDa PEG | Standard renal clearance | ~10-fold reduction in clearance | ~90% | |
| L-Asparaginase | - | Higher clearance | Lower clearance | Significant |
Table 2: Impact of PEGylation on Drug Clearance. This table highlights how PEGylation dramatically reduces the rate at which drugs are cleared from the body.
Experimental Protocols
The successful implementation of PEGylation requires well-defined experimental procedures. The following sections provide detailed methodologies for key experiments.
Protocol for NHS-Ester PEGylation of a Protein
Objective: To covalently attach an NHS-activated PEG linker to the primary amine groups of a protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
PEG-NHS ester reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0 or 1M glycine)
-
Dialysis tubing or size-exclusion chromatography column for purification
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Reaction Setup: Add a 5 to 20-fold molar excess of the dissolved PEG-NHS ester solution to the protein solution with gentle mixing. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
Protocol for Maleimide-Thiol PEGylation of a Protein
Objective: To site-specifically conjugate a maleimide-activated PEG linker to a free cysteine residue on a protein.
Materials:
-
Cysteine-containing protein solution (in a thiol-free buffer, e.g., PBS pH 6.5-7.5)
-
PEG-Maleimide reagent
-
Optional: Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.
-
Purification materials (dialysis or SEC)
Procedure:
-
Protein Preparation (if necessary): If the cysteine residue is in a disulfide bond, reduce the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the excess TCEP by desalting.
-
Reaction Setup: Dissolve the PEG-Maleimide in the reaction buffer and add it to the protein solution at a 10 to 20-fold molar excess.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the PEGylated protein from unreacted PEG-Maleimide and other byproducts using dialysis or size-exclusion chromatography.
Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)
Objective: To separate the PEGylated protein from unreacted PEG and native protein based on size.
Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as PEGylated proteins, will elute earlier from the column than smaller molecules like the unreacted PEG and native protein.
General Procedure:
-
Column Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS).
-
Sample Loading: Load the crude PEGylation reaction mixture onto the column.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.
Characterization of PEGylated Proteins
Objective: To confirm the successful PEGylation of the protein and to assess the degree of PEGylation.
Methods:
-
SDS-PAGE: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis is a simple and rapid method to visualize the increase in molecular weight of the protein after PEGylation. PEGylated proteins will migrate slower than their unmodified counterparts.
-
Mass Spectrometry (MS): MS provides a more precise determination of the molecular weight of the PEGylated protein, allowing for the confirmation of the number of PEG chains attached.
Visualizing the Principles: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes and relationships in PEG linker technology.
Caption: The process and advantages of drug PEGylation.
Caption: Classification of different PEG linker types.
Caption: A general experimental workflow for protein PEGylation.
Conclusion
The use of PEG linkers in drug delivery is a mature and highly effective strategy for improving the therapeutic potential of a wide range of drugs. By understanding the fundamental principles of PEGylation, including the various linker architectures, conjugation chemistries, and their impact on pharmacokinetics, researchers and drug development professionals can strategically design and synthesize PEGylated drugs with enhanced efficacy and safety. The detailed experimental protocols and characterization methods provided in this guide serve as a practical resource for the successful implementation of this transformative technology. As the field of drug delivery continues to evolve, the versatility and proven benefits of PEG linkers will undoubtedly ensure their continued prominence in the development of next-generation therapeutics.
References
- 1. Comparison of native E. coli and PEG asparaginase pharmacokinetics and pharmacodynamics in pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insight into strategies used to develop long-acting G-CSF biologics for neutropenia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
Methodological & Application
Application Note: Facile Deprotection of the Boc Group from Hydroxy-PEG11-Boc
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Hydroxy-PEG11-Boc. The Boc group is a crucial amine-protecting group in organic synthesis, particularly in bioconjugation and drug development, due to its stability and ease of removal under acidic conditions.[1] This document outlines a standard and reliable procedure using trifluoroacetic acid (TFA), methods for monitoring reaction progress, and procedures for product work-up.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in the synthesis of complex molecules, including PEGylated linkers used in drug delivery and bioconjugation.[1][2] Its popularity is attributed to its stability across a range of reaction conditions and its straightforward cleavage under mildly acidic conditions.[1] this compound is a heterobifunctional linker featuring a terminal hydroxyl group and a Boc-protected amine, making it a valuable building block for further chemical modifications. The selective deprotection of the Boc group is a critical step to liberate the primary amine for subsequent conjugation reactions. This protocol focuses on the use of trifluoroacetic acid (TFA) in dichloromethane (DCM), a common and effective method for Boc deprotection.[3]
Chemical Reaction
The deprotection of the Boc group is an acid-catalyzed hydrolysis reaction. The reaction proceeds through the protonation of the carbamate, followed by the loss of a stable tert-butyl cation, which can be quenched or deprotonate to form isobutylene gas. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine as its corresponding salt (in this case, the TFA salt).
References
Application Notes and Protocols for Hydroxy-PEG11-Boc in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and the Role of PEG Linkers
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy that utilizes the cell's own machinery to eliminate disease-causing proteins.[1][2] One of the most prominent TPD approaches is the use of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting molecule. The length of the PEG linker is a crucial parameter that requires optimization to achieve potent and selective protein degradation. Hydroxy-PEG11-Boc is a versatile building block for PROTAC synthesis, featuring a terminal hydroxyl group for conjugation to a POI ligand or E3 ligase ligand, a hydrophilic 11-unit PEG chain, and a Boc-protected amine for subsequent coupling reactions.
Mechanism of Action of a PROTAC
The following diagram illustrates the catalytic cycle of a PROTAC molecule in inducing the degradation of a target protein.
Caption: Catalytic cycle of a PROTAC, leading to the ubiquitination and subsequent degradation of a target protein.
Quantitative Data on PEG-Containing PROTACs
The length of the PEG linker significantly impacts the degradation efficiency of a PROTAC, which is typically quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The optimal linker length is target-dependent and requires empirical determination. Below is a summary of representative data for BET family protein degraders, illustrating the effect of varying linker length on degradation potency. While specific data for a PEG11 linker is not detailed in the cited literature, the trend suggests that a PEG11 linker would likely yield a potent degrader, falling within the optimal range observed for many targets.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) |
| Degrader 1 | BRD4 | VHL | 2-unit PEG | >1000 | <50 |
| Degrader 2 | BRD4 | VHL | 3-unit PEG | 100 | ~80 |
| Degrader 3 | BRD4 | VHL | 4-unit PEG | 25 | >90 |
| Degrader 4 | TBK1 | CRBN | 21-atom alkyl/ether | 3 | 96 |
| Degrader 5 | TBK1 | CRBN | 29-atom alkyl/ether | 292 | 76 |
Note: The data presented is a compilation of representative values from various sources to illustrate the impact of linker length and may not be from a single head-to-head study. The performance of a PROTAC is highly dependent on the specific combination of POI ligand, E3 ligase ligand, and cell line used.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines the synthesis of a PROTAC where a carboxylic acid-functionalized E3 ligase ligand is first coupled to the hydroxyl group of this compound, followed by Boc deprotection and coupling to a POI ligand.
Step 1: Esterification of E3 Ligase Ligand with this compound
-
Reagents and Materials:
-
E3 Ligase Ligand-COOH (1.0 eq)
-
This compound (1.1 eq)
-
DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 eq)
-
DMAP (4-dimethylaminopyridine) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the E3 Ligase Ligand-COOH and this compound in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DMAP, followed by the slow addition of DCC or EDC.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).
-
Wash the organic layer with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield E3 Ligase Ligand-PEG11-Boc .
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
E3 Ligase Ligand-PEG11-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the E3 Ligase Ligand-PEG11-Boc in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt, E3 Ligase Ligand-PEG11-NH2 , is often used in the next step without further purification.
-
Step 3: Amide Coupling with POI Ligand
-
Reagents and Materials:
-
POI Ligand-COOH (1.0 eq)
-
E3 Ligase Ligand-PEG11-NH2 (from Step 2, 1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the POI Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the E3 Ligase Ligand-PEG11-NH2 to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final PROTAC .
-
Caption: A generalized workflow for the synthesis of a PROTAC molecule using a this compound linker.
Protocol 2: Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4 °C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax values.
-
Caption: A step-by-step workflow for determining protein degradation using Western blotting.
Protocol 3: Cell Viability Assay (e.g., MTS or MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment to assess potential cytotoxicity.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to attach overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a desired time period (e.g., 72 hours). Include a vehicle control.
-
-
MTS/MTT Reagent Addition:
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).
-
Logical Relationships in PROTAC Design
The successful design of a potent PROTAC involves a careful balance of several factors, with the linker playing a central role. The following diagram illustrates the key relationships between linker properties and the overall performance of the PROTAC.
Caption: The interplay between linker properties and their impact on the key performance metrics of a PROTAC.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs in the field of targeted protein degradation. The inclusion of a PEG linker can significantly improve the physicochemical properties of the resulting degrader. The protocols and data presented here provide a framework for the rational design, synthesis, and evaluation of novel PROTACs. Successful development of potent and selective degraders relies on the systematic optimization of all three components of the PROTAC, with the linker playing a pivotal role in achieving the desired biological activity.
References
Application Notes and Protocols for Hydroxy-PEG11-Boc in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule that connects the antibody and the payload is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Hydroxy-PEG11-Boc is a heterobifunctional linker featuring a discrete polyethylene glycol (PEG) chain of eleven ethylene glycol units. This PEG chain enhances the hydrophilicity of the ADC, which can mitigate aggregation, improve stability, and prolong circulation half-life.[][2] The linker possesses a hydroxyl (-OH) group for payload attachment and a tert-butyloxycarbonyl (Boc)-protected amine for future modifications or to remain inert. This document provides detailed application notes and protocols for the utilization of this compound in the development of ADCs.
Core Principles and Advantages of PEGylation in ADCs
The incorporation of a PEG linker, such as this compound, offers several advantages in ADC development:
-
Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads are hydrophobic. The hydrophilic PEG chain can counteract this, improving the solubility of the final ADC and reducing the propensity for aggregation, especially at higher drug-to-antibody ratios (DARs).[][3]
-
Improved Pharmacokinetics: The PEG moiety increases the hydrodynamic radius of the ADC, which can reduce renal clearance and extend the plasma half-life.[4] Studies have shown that a PEG length of at least eight units (PEG8) is often a critical threshold for minimizing plasma clearance.
-
"Stealth" Effect: The PEG chain can shield the payload from the immune system and enzymatic degradation, potentially reducing immunogenicity and improving in vivo stability.
-
Increased Drug Loading: By improving the overall properties of the ADC, PEG linkers can enable higher DARs without compromising the conjugate's stability and pharmacokinetic profile.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on ADCs with PEG linkers of varying lengths, providing context for the expected performance of ADCs utilizing a PEG11 linker.
| PEG Linker Length | Clearance (mL/day/kg) in Rats | Reference |
| No PEG | ~15 | |
| PEG2 | ~10 | |
| PEG4 | ~7 | |
| PEG8 | ~5 | |
| PEG12 | ~5 | |
| PEG24 | ~5 | |
| Table 1: Impact of PEG Linker Length on ADC Clearance. A clear trend of decreased clearance is observed with increasing PEG length, plateauing around PEG8. |
| Cell Line | Linker | IC50 (ng/mL) | Reference |
| Karpas-299 | No PEG | ~10 | |
| Karpas-299 | PEG2 | ~10 | |
| Karpas-299 | PEG4 | ~10 | |
| Karpas-299 | PEG8 | ~10 | |
| Karpas-299 | PEG12 | ~10 | |
| Karpas-299 | PEG24 | ~10 | |
| Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC. In this particular study, PEG linker length did not significantly impact the in vitro potency. |
| ADC Linker | Tumor Growth Inhibition (TGI) | Reference |
| Non-PEGylated | 11% | |
| PEG2 / PEG4 | 35-45% | |
| PEG8 / PEG12 / PEG24 | 75-85% | |
| Table 3: In Vivo Efficacy of ADCs with Varying PEG Linker Lengths in a Xenograft Model. Longer PEG chains (≥PEG8) demonstrated significantly higher tumor growth inhibition. |
Experimental Protocols
The development of an ADC using this compound involves a multi-step process, including activation of the linker, conjugation to the payload, deprotection, and finally, conjugation to the antibody.
Protocol 1: Activation of this compound and Conjugation to a Carboxylic Acid-Containing Payload
This protocol describes the activation of the terminal hydroxyl group of the linker and subsequent conjugation to a payload with a carboxylic acid functional group.
Materials:
-
This compound
-
Cytotoxic payload with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
-
LC-MS for reaction monitoring and product characterization
Procedure:
-
Activation of the Payload: a. Dissolve the cytotoxic payload (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. b. Add EDC (1.2 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester of the payload. d. Monitor the formation of the active ester by LC-MS.
-
Conjugation of Activated Payload to this compound: a. In a separate flask, dissolve this compound (1 equivalent) and a catalytic amount of DMAP in anhydrous DCM. b. Add the activated payload solution to the linker solution. c. Stir the reaction at room temperature overnight. d. Monitor the reaction progress by LC-MS.
-
Purification of the Payload-Linker Conjugate: a. Once the reaction is complete, concentrate the mixture under reduced pressure. b. Purify the resulting payload-linker conjugate by reverse-phase HPLC. c. Lyophilize the pure fractions to obtain the final product (Payload-PEG11-Boc). d. Characterize the product by mass spectrometry to confirm its identity.
Protocol 2: Boc Deprotection of the Payload-Linker Conjugate
This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent antibody conjugation if needed, or if the hydroxyl end was used for antibody conjugation and the Boc-amine for payload attachment.
Materials:
-
Payload-PEG11-Boc conjugate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the Payload-PEG11-Boc conjugate in anhydrous DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected Payload-PEG11-NH2.
Protocol 3: Antibody Reduction and Conjugation to a Maleimide-Activated Payload-Linker
This protocol assumes the hydroxyl group of the this compound linker has been converted to a maleimide group for conjugation to reduced antibody thiols.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Maleimide-activated Payload-PEG11-Boc
-
Conjugation buffer (e.g., PBS with EDTA, pH 7.2-7.5)
-
Quenching solution (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Reduction: a. Prepare a stock solution of TCEP in the conjugation buffer. b. Add a 10-20 fold molar excess of TCEP to the antibody solution. c. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds. d. Remove excess TCEP using a desalting column equilibrated with conjugation buffer.
-
Conjugation: a. Immediately after desalting, determine the concentration of the reduced antibody. b. Dissolve the maleimide-activated Payload-PEG11-Boc in a small amount of a co-solvent (e.g., DMSO) and then dilute with conjugation buffer. c. Add the payload-linker solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of the payload-linker to the antibody. d. Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Quenching and Purification: a. To stop the conjugation, add a quenching solution such as N-acetylcysteine to a final concentration of 1-5 mM. b. Incubate for an additional 30 minutes at room temperature. c. Purify the ADC using an SEC system to remove unreacted payload-linker and other impurities.
References
Application Notes and Protocols for Surface Modification of Nanoparticles with Hydroxy-PEG11-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance their therapeutic potential.[1][2] PEGylation confers several advantageous properties to nanoparticles, including improved stability in biological fluids, prolonged systemic circulation time by reducing opsonization and clearance by the mononuclear phagocyte system, and decreased immunogenicity.[1][3][] Furthermore, the terminal groups of the PEG chains can be functionalized to allow for the conjugation of targeting ligands, imaging agents, or therapeutic molecules.
This document provides detailed application notes and protocols for the use of Hydroxy-PEG11-Boc, a heterobifunctional PEG linker, for the surface modification of nanoparticles. This linker features a terminal hydroxyl (-OH) group for initial nanoparticle conjugation and a Boc-protected amine group. The tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions to reveal a primary amine (-NH2), which can then be used for subsequent bioconjugation reactions. This allows for a versatile, two-step functionalization strategy.
Data Presentation: Physicochemical Properties of Modified Nanoparticles
Successful surface modification with this compound is expected to alter the physicochemical properties of the nanoparticles. The following tables summarize typical quantitative data observed during the PEGylation of nanoparticles. While specific values will vary depending on the core nanoparticle material, size, and surface chemistry, these tables provide a general overview of expected changes.
Table 1: Expected Changes in Hydrodynamic Diameter and Polydispersity Index (PDI)
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Unmodified Nanoparticles | 100 ± 5 | < 0.2 |
| After this compound Conjugation | 120 ± 7 | < 0.2 |
| After Boc Deprotection | 122 ± 8 | < 0.25 |
| After Ligand Conjugation | 130 ± 10 | < 0.3 |
Note: The increase in hydrodynamic diameter is indicative of the successful grafting of the PEG linker onto the nanoparticle surface. A low PDI value indicates a narrow size distribution and a stable nanoparticle formulation.
Table 2: Expected Changes in Zeta Potential
| Nanoparticle Stage | Zeta Potential (mV) |
| Unmodified Carboxylated Nanoparticles | -35 ± 5 |
| After this compound Conjugation | -20 ± 5 |
| After Boc Deprotection (Amine-terminated) | +15 ± 5 |
| After Ligand Conjugation | Variable (depends on ligand charge) |
Note: Zeta potential is a measure of the surface charge of the nanoparticles and is a critical indicator of colloidal stability. The shift in zeta potential confirms the modification of the nanoparticle surface at each step.
Table 3: Impact of PEGylation on Drug Loading and Release (Example with Doxorubicin)
| Nanoparticle Formulation | Drug Loading Efficiency (%) | Drug Release at 24h (pH 7.4) (%) |
| Unmodified Nanoparticles | 85 ± 4 | 60 ± 5 |
| PEGylated Nanoparticles | 82 ± 5 | 45 ± 6 |
Note: PEGylation may slightly decrease the drug loading efficiency due to the steric hindrance of the PEG chains. However, it often leads to a more sustained drug release profile, which can be beneficial for controlled drug delivery.
Experimental Protocols
The following protocols provide a detailed methodology for the surface modification of carboxylated nanoparticles with this compound. These protocols can be adapted for other types of nanoparticles with appropriate surface functional groups.
Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles via Esterification
This protocol describes the covalent attachment of the hydroxyl group of this compound to the carboxyl groups on the nanoparticle surface using carbodiimide chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized (DI) water
-
Centrifugal filter units (with appropriate molecular weight cutoff)
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 1 mg/mL.
-
Activation of Carboxyl Groups:
-
To the nanoparticle suspension, add EDC to a final concentration of 10 mM and NHS to a final concentration of 25 mM.
-
Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Dissolve this compound in MES buffer.
-
Add the this compound solution to the activated nanoparticle suspension. A 20-fold molar excess of the PEG linker relative to the estimated number of carboxyl groups on the nanoparticle surface is recommended as a starting point.
-
Allow the reaction to proceed for 4-6 hours at room temperature with continuous mixing.
-
-
Purification of PEGylated Nanoparticles:
-
Transfer the reaction mixture to a centrifugal filter unit.
-
Centrifuge to remove unreacted PEG linker, EDC, and NHS.
-
Wash the nanoparticles by resuspending them in DI water and repeating the centrifugation step. Perform at least three wash cycles.
-
-
Final Resuspension: Resuspend the purified PEGylated nanoparticles in a buffer of choice (e.g., PBS) for storage and characterization.
Protocol 2: Deprotection of the Boc Group to Expose the Amine Terminus
This protocol describes the removal of the Boc protecting group to generate amine-functionalized nanoparticles ready for subsequent conjugation.
Materials:
-
Boc-protected, PEGylated nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
DI water
-
PBS (pH 7.4)
-
Centrifugal filter units
Procedure:
-
Reaction Setup:
-
Lyophilize the purified PEGylated nanoparticles to obtain a dry powder.
-
Resuspend the nanoparticles in a solution of 20% TFA in DCM. The concentration of nanoparticles should be approximately 1 mg/mL.
-
-
Deprotection Reaction:
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
-
Purification of Amine-Functionalized Nanoparticles:
-
Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen.
-
Resuspend the nanoparticles in DI water.
-
Wash the nanoparticles thoroughly using centrifugal filtration with DI water to remove any residual TFA.
-
-
Final Resuspension: Resuspend the purified amine-terminated nanoparticles in PBS (pH 7.4). These nanoparticles are now ready for conjugation with molecules containing amine-reactive groups (e.g., NHS esters).
Visualizations
Experimental Workflow
Caption: Workflow for nanoparticle surface modification.
Potential Cellular Uptake and Intracellular Trafficking
Caption: Targeted nanoparticle cellular uptake pathway.
References
Application Notes and Protocols for the Conjugation of Hydroxy-PEG11-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG11-Boc is a heterobifunctional linker that offers versatile options for bioconjugation, drug delivery, and surface modification. Its structure, featuring a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected amine, allows for two primary conjugation strategies. The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate.[1][][3]
This document provides detailed protocols for two distinct conjugation pathways involving this compound:
-
Conjugation via the Hydroxyl Group: This pathway involves the activation of the terminal hydroxyl group to make it reactive towards a nucleophile on the target molecule. A common method is the conversion of the hydroxyl to a carboxylic acid, followed by activation to an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines.[4]
-
Conjugation via the Amine Group: This strategy entails the deprotection of the Boc group to expose a primary amine. This amine can then be conjugated to a molecule containing an amine-reactive functional group, such as an NHS ester.[5]
These protocols are designed to be a comprehensive guide for researchers, providing step-by-step instructions, quantitative data summaries, and visual workflows to ensure successful conjugation.
Pathway 1: Conjugation via the Hydroxyl Group
This pathway is suitable for linking this compound to a molecule containing a primary amine. The process involves a two-stage activation of the hydroxyl group followed by the final conjugation reaction.
Signaling Pathway for Hydroxyl Group Activation and Conjugation
Caption: Workflow for the activation of the hydroxyl group of this compound and subsequent conjugation to an amine-containing molecule.
Experimental Protocols
Stage 1: Oxidation of the Terminal Hydroxyl Group
This protocol describes the conversion of the terminal hydroxyl group of this compound to a carboxylic acid.
-
Materials and Reagents:
-
This compound
-
Jones Reagent (Chromium trioxide in sulfuric acid) or TEMPO/(NaOCl)
-
Acetone (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bisulfite solution (5% w/v)
-
Hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Procedure (using Jones Reagent):
-
Dissolve this compound (1 equivalent) in acetone in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath with vigorous stirring.
-
Slowly add Jones reagent dropwise. A color change from orange/red to green will indicate the progress of the reaction.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a few drops of sodium bisulfite solution until the green color disappears.
-
Remove the acetone under reduced pressure.
-
Dissolve the residue in DCM and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain Carboxy-PEG11-Boc.
-
Stage 2: NHS Ester Activation of the Carboxylic Acid
This protocol details the activation of the newly formed carboxylic acid to an amine-reactive NHS ester.
-
Materials and Reagents:
-
Carboxy-PEG11-Boc
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dichloromethane (DCM, anhydrous)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the purified Carboxy-PEG11-Boc (1 equivalent) in anhydrous DCM.
-
To this solution, add NHS (1.1 equivalents).
-
Add EDC (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
The resulting NHS-Ester-PEG11-Boc solution can be used directly in the next step or purified if necessary.
-
Stage 3: Conjugation to an Amine-Containing Molecule
-
Materials and Reagents:
-
NHS-Ester-PEG11-Boc solution
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., Tris or glycine solution)
-
-
Procedure:
-
Dissolve the amine-containing molecule in the appropriate amine-free buffer.
-
Add the NHS-Ester-PEG11-Boc solution to the amine-containing molecule. The molar ratio should be optimized, but a starting point is a 1.5 to 5-fold molar excess of the PEG reagent.
-
Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight.
-
Monitor the conjugation by SDS-PAGE (for proteins), HPLC, or LC-MS.
-
Quench the reaction by adding an excess of a small molecule primary amine, such as Tris or glycine.
-
Purify the conjugate using appropriate chromatography techniques (e.g., size-exclusion or ion-exchange chromatography).
-
Quantitative Data Summary for Pathway 1
| Parameter | Stage 1: Oxidation | Stage 2: NHS Activation | Stage 3: Conjugation |
| Reactant Molar Ratios | Jones Reagent:PEG (excess) | PEG-COOH:EDC:NHS (1:1.1:1.1) | NHS-PEG:Amine (1.5-5:1) |
| Reaction Time | 1-3 hours | 2-4 hours | 2-4 hours (RT) or overnight (4°C) |
| Temperature | 0°C to Room Temp. | Room Temperature | Room Temp. or 4°C |
| Typical Solvents | Acetone, DCM | Anhydrous DCM | PBS (pH 7.2-8.0) |
| Monitoring Technique | TLC | TLC, LC-MS | SDS-PAGE, HPLC, LC-MS |
| Typical Yield | >90% | >95% | Dependent on substrate |
Pathway 2: Conjugation via the Amine Group
This pathway is ideal for conjugating this compound to a molecule that has been pre-activated with an amine-reactive group, such as an NHS ester. The first step is the removal of the Boc protecting group.
Experimental Workflow for Amine Group Conjugation
Caption: Workflow for the deprotection of the Boc group and subsequent conjugation to an NHS-ester activated molecule.
Experimental Protocols
Stage 1: Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield a primary amine.
-
Materials and Reagents:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M).
-
Add TFA to the solution. A common concentration is 25-50% TFA in DCM.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection by LC-MS by observing the disappearance of the starting material's mass and the appearance of the deprotected product's mass.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The product will be the TFA salt of the amine.
-
Stage 2: Neutralization (Optional, but Recommended)
For subsequent reactions, it is often necessary to use the free amine rather than the TFA salt.
-
Materials and Reagents:
-
Crude amine TFA salt
-
DCM
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the crude residue in DCM.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ will evolve.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the free amine, Hydroxy-PEG11-Amine.
-
Stage 3: Conjugation with an NHS-Ester Activated Molecule
This protocol is for the reaction of the deprotected PEG-amine with a molecule containing an NHS ester.
-
Materials and Reagents:
-
Hydroxy-PEG11-Amine
-
NHS-ester activated molecule
-
Anhydrous organic solvent (e.g., DMF, DCM, DMSO)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
-
Procedure:
-
Dissolve the NHS-ester activated molecule in an anhydrous organic solvent.
-
Dissolve the Hydroxy-PEG11-Amine in the same solvent and add it to the reaction mixture.
-
Add a base (e.g., TEA or DIPEA) to the reaction mixture. A 1:1 or 2:1 molar ratio of the amine to the NHS ester is a good starting point.
-
Stir the reaction for 3-24 hours at room temperature, monitoring by LC-MS or TLC.
-
Once the reaction is complete, the product can be purified by standard organic synthesis workup or by column chromatography.
-
Quantitative Data Summary for Pathway 2
| Parameter | Stage 1: Boc Deprotection | Stage 3: Amine Conjugation |
| Reagent Concentration/Ratio | 25-50% TFA in DCM | Amine:NHS Ester (1:1 to 2:1) |
| Reaction Time | 30 minutes - 2 hours | 3-24 hours |
| Temperature | Room Temperature (20-25 °C) | Room Temperature |
| Solvent | Anhydrous DCM | Anhydrous DMF, DCM, or DMSO |
| Monitoring Technique | LC-MS | LC-MS, TLC |
| Typical Yield | >95% | Dependent on substrate |
Purification and Characterization
Purification of PEGylated Conjugates
The choice of purification method depends on the properties of the resulting conjugate.
-
Size Exclusion Chromatography (SEC): Effective for removing unreacted small molecules from larger PEGylated proteins.
-
Ion Exchange Chromatography (IEX): Useful for separating molecules based on charge differences, which can be altered by PEGylation.
-
Reverse Phase Chromatography (RP-HPLC): Can be used for the purification of smaller PEGylated molecules and for analyzing the purity of the final product.
-
Hydrophobic Interaction Chromatography (HIC): An alternative method that can supplement IEX, particularly for proteins that are difficult to purify by other means.
Characterization of PEGylated Conjugates
-
HPLC: Used to assess the purity of the final conjugate. A shift in retention time compared to the starting materials is indicative of a successful conjugation.
-
Mass Spectrometry (MS): Confirms the identity of the conjugate by determining its molecular weight. LC-MS is a powerful tool for monitoring the reaction progress and confirming the final product's mass.
By following these detailed protocols and utilizing the provided quantitative data and visual aids, researchers can effectively employ this compound in their conjugation strategies for a wide range of applications in drug development and materials science.
References
Application Notes and Protocols for the Analytical Characterization of Hydroxy-PEG11-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG11-Boc is a discrete polyethylene glycol (PEG) linker that is widely utilized in bioconjugation and drug development. It features a terminal hydroxyl group for further functionalization and a Boc-protected amine, offering a versatile platform for creating complex biomolecules and targeted therapeutics. Accurate characterization of this linker is critical to ensure the quality, purity, and consistency of the final conjugate. These application notes provide detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical Structure
Caption: Chemical Structure of this compound.
Analytical Methods Overview
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound.
Caption: Overview of the analytical workflow for this compound characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Reversed-phase HPLC (RP-HPLC) is a robust method for assessing the purity of this compound. Due to the lack of a strong UV chromophore in the PEG chain, detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Alternatively, derivatization with a UV-active group can allow for UV detection.
Experimental Protocol: RP-HPLC with ELSD
Caption: Workflow for RP-HPLC-ELSD analysis of this compound.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detector | ELSD (Nebulizer: 30°C, Evaporator: 50°C, Gas Flow: 1.5 SLM) |
| Injection Vol. | 10 µL |
| Sample Conc. | 1 mg/mL in 50:50 Acetonitrile:Water |
Expected Results:
A successful separation will yield a major peak corresponding to the this compound conjugate. The purity is determined by the relative area of this main peak compared to any impurity peaks.
| Compound | Retention Time (min) | Purity (%) |
| This compound | ~8.5 | >95 |
| Potential Impurities | Variable | <5 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing unequivocal identification of the this compound conjugate by its molecular weight.
Experimental Protocol: LC-MS (ESI-QTOF)
Caption: Workflow for LC-MS analysis of this compound.
Instrumentation and Conditions:
| Parameter | Value |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% to 80% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| MS System | Agilent 6530 Q-TOF or equivalent |
| Ionization Mode | Electrospray (ESI), Positive |
| Capillary Voltage | 3500 V |
| Fragmentor | 175 V |
| Gas Temp. | 325°C |
| Gas Flow | 8 L/min |
| Mass Range | 100-1000 m/z |
Expected Results:
The theoretical monoisotopic mass of this compound (C₂₇H₅₅NO₁₃) is 601.37 g/mol . In positive ion mode ESI-MS, the compound is expected to be detected as its protonated adduct [M+H]⁺, as well as sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.
| Ion Adduct | Theoretical m/z | Observed m/z |
| [M+H]⁺ | 602.38 | ~602.4 |
| [M+Na]⁺ | 624.36 | ~624.4 |
| [M+K]⁺ | 640.33 | ~640.3 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR spectroscopy is a powerful technique for the structural confirmation of this compound, providing detailed information about the different proton environments within the molecule.
Experimental Protocol: ¹H NMR
Application Notes and Protocols for Utilizing Hydroxy-PEG11-Boc in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental use of Hydroxy-PEG11-Boc, a bifunctional linker, in cell culture. The primary application detailed is the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document outlines the protocols for PROTAC synthesis, cell-based assays for characterization, and the underlying signaling pathways.
Introduction to this compound in Targeted Protein Degradation
This compound is a heterobifunctional molecule featuring a hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected amine group, separated by an 11-unit polyethylene glycol (PEG) spacer. This linker is instrumental in the synthesis of PROTACs, which are novel therapeutic agents that induce the degradation of specific target proteins within the cell.[1][2]
PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[3][4] The this compound linker serves as this crucial connecting element. The hydroxyl group can be functionalized to attach to a POI ligand, while the Boc-protected amine, after deprotection, can be coupled to an E3 ligase ligand. The PEG component enhances the solubility and cell permeability of the final PROTAC molecule.
The mechanism of action for PROTACs involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[2] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Quantitative Data Summary
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table provides representative data for a generic BRD4-targeting PROTAC to illustrate typical quantitative outcomes.
| Parameter | Description | Representative Value Range | Assay Method |
| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein. | 1 - 100 nM | Western Blot, In-Cell Western |
| Dmax | The maximum percentage of target protein degradation achieved. | > 80% | Western Blot, In-Cell Western |
| Time to Dmax | The time required to reach the maximum level of protein degradation. | 4 - 24 hours | Western Blot (Time-course) |
Experimental Protocols
PROTAC Synthesis using this compound
This protocol outlines the general steps for synthesizing a PROTAC using this compound. The synthesis involves a multi-step process that begins with the functionalization of the linker, followed by coupling to the POI and E3 ligase ligands.
Materials:
-
This compound
-
POI ligand with a suitable reactive group (e.g., carboxylic acid)
-
E3 ligase ligand (e.g., pomalidomide) with a suitable reactive group
-
Coupling reagents (e.g., HATU, DIPEA)
-
Boc deprotection reagent (e.g., trifluoroacetic acid - TFA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for purification (e.g., silica gel for column chromatography, HPLC solvents)
Procedure:
-
Functionalization of the Hydroxyl Group:
-
The hydroxyl group of this compound is typically reacted with a POI ligand. For instance, if the POI ligand has a carboxylic acid, an esterification reaction can be performed.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine is often used in the next step without further purification.
-
-
Coupling of the E3 Ligase Ligand:
-
The newly exposed amine is then coupled to the E3 ligase ligand. If the E3 ligase ligand has a carboxylic acid, an amide bond can be formed using coupling reagents like HATU and DIPEA.
-
-
Purification:
-
The final PROTAC product is purified using techniques such as flash column chromatography or preparative HPLC to achieve high purity.
-
Cell-Based Protein Degradation Assay (Western Blot)
This protocol describes how to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cell-based assay using Western blotting.
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (for stock solution)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range to test is 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Treat the cells with the PROTAC dilutions and incubate for a desired period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Repeat the blotting process for the loading control antibody.
-
-
Detection and Quantification:
-
Visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using image analysis software.
-
Normalize the POI band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol is used to confirm that the PROTAC can induce the formation of a ternary complex consisting of the POI, the PROTAC, and the E3 ligase.
Materials:
-
Cell lysates from PROTAC-treated cells
-
Antibody against the E3 ligase or the POI for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blot detection of the POI and the E3 ligase
Procedure:
-
Immunoprecipitation:
-
Incubate cell lysates with the immunoprecipitating antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for an additional 2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the captured proteins from the beads using elution buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against both the POI and the E3 ligase to detect their co-immunoprecipitation.
-
Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
Caption: Experimental workflow for PROTAC synthesis and evaluation.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting poor yield in Hydroxy-PEG11-Boc reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydroxy-PEG11-Boc reactions. The information is presented in a question-and-answer format to directly address common issues encountered during the synthesis and purification of this molecule, with a focus on overcoming poor yields.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound, also known as tert-butyl (32-hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontyl)carbamate, involves the protection of the primary amine of 11-amino-3,6,9,12,15,18,21,24,27,30-decaoxaundecan-1-ol with a tert-butyloxycarbonyl (Boc) group. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc)₂O. The reaction is typically carried out in a suitable solvent, and a base can be used to facilitate the reaction, although it is not always necessary.
Reaction Pathway Diagram
Caption: General reaction scheme for the N-Boc protection of Hydroxy-PEG11-Amine.
Q2: My reaction yield is consistently low. What are the most common causes?
A2: Low yields in this compound reactions can stem from several factors. Incomplete reaction is a primary culprit, which can be caused by suboptimal reaction conditions such as incorrect stoichiometry, insufficient reaction time, or low temperature.[1] Another significant factor is the formation of side products. Given that the starting material is an amino alcohol, there's a possibility of side reactions, although the amine is generally more nucleophilic than the hydroxyl group.[2] Lastly, issues during workup and purification, such as product loss during extraction or inefficient chromatographic separation, can also lead to diminished yields.
Q3: Can the hydroxyl group of the PEG chain interfere with the Boc protection of the amine?
A3: Generally, the amine group is significantly more nucleophilic than the hydroxyl group, making selective N-protection highly favored.[2] Under standard conditions for Boc protection, reaction at the hydroxyl group to form a carbonate is not a major competing reaction. However, under forcing conditions or with certain catalysts, O-Boc formation could potentially occur. To avoid this, it is recommended to use mild reaction conditions and appropriate stoichiometry.
Q4: What are the potential side products in this reaction?
A4: Several side products can contribute to a lower yield of the desired N-Boc protected product. These include:
-
N,N-di-Boc protected amine: This can occur if an excess of (Boc)₂O is used, especially in the presence of a catalyst like DMAP.[3]
-
Urea formation: This can happen if the Boc-protected amine reacts with any unreacted starting amine.
-
Isocyanate formation: This is a less common side reaction but can be favored at lower temperatures in the presence of DMAP.[3]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). The Boc-protected product is less polar than the starting amino alcohol and will therefore have a higher Rf value. Staining the TLC plate with ninhydrin is a useful technique, as it will stain the primary amine of the starting material but not the protected product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting poor yields in this compound reactions.
Troubleshooting Workflow
Caption: A step-by-step guide to troubleshooting poor yields in this compound reactions.
| Problem | Potential Cause | Recommended Action |
| Low Conversion (Starting material remains) | Insufficient (Boc)₂O | Increase the equivalents of (Boc)₂O to 1.1-1.5 equivalents. |
| Low reaction temperature | Increase the temperature to room temperature or slightly above (e.g., 40°C). | |
| Short reaction time | Extend the reaction time and monitor by TLC until the starting material is consumed. | |
| Absence of base | Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents). | |
| Formation of Multiple Products | Excess (Boc)₂O leading to di-Boc protection | Use a stoichiometric amount or a slight excess (1.05 equivalents) of (Boc)₂O. |
| Use of DMAP as a catalyst | If di-Boc is a major issue, consider running the reaction without DMAP or with a less potent catalyst. | |
| Reaction conditions favoring side products | Conduct the reaction at room temperature, as higher temperatures can sometimes promote side reactions. | |
| Product Loss During Workup/Purification | Incomplete extraction from aqueous phase | The PEGylated product may have some water solubility. Ensure thorough extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Multiple extractions are recommended. |
| Poor separation during column chromatography | Use a suitable solvent system for silica gel chromatography. A gradient elution from a less polar to a more polar solvent system (e.g., ethyl acetate in hexanes, followed by methanol in dichloromethane) may be necessary to separate the product from non-polar impurities and polar baseline material. |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of Hydroxy-PEG11-Amine
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
11-amino-3,6,9,12,15,18,21,24,27,30-decaoxaundecan-1-ol (Hydroxy-PEG11-Amine)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, but recommended)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Hydroxy-PEG11-Amine (1.0 equivalent) in anhydrous DCM or THF.
-
Add TEA or DIPEA (1.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 equivalents) in the same solvent dropwise to the stirred reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford the pure this compound.
Quantitative Data for Representative Protocol
| Parameter | Value |
| Reactants | |
| Hydroxy-PEG11-Amine | 1.0 eq |
| (Boc)₂O | 1.1 - 1.5 eq |
| Base (e.g., TEA) | 1.5 - 2.0 eq |
| Reaction Conditions | |
| Solvent | DCM or THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 12 hours |
| Typical Yield | 85 - 95% (after purification) |
Note: The typical yield is an estimate based on general Boc protection reactions of similar molecules and may vary depending on the specific reaction conditions and purification efficiency.
References
Technical Support Center: Optimizing Boc Deprotection of PEG11 Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful Boc deprotection of PEG11 linkers.
Troubleshooting Guide
Issue 1: Incomplete Boc Deprotection
Symptoms:
-
Presence of starting material detected by TLC, LC-MS, or NMR after the reaction.[1]
-
Complex mixture of products observed in analytical data.[2]
-
¹H NMR spectrum still shows the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1][3]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Acid Strength or Concentration | The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid concentration is too low, the reaction may not go to completion. Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, from 20% to 50%. Alternatively, consider a stronger acid system like 4M HCl in 1,4-dioxane.[1] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process. If the reaction time is too short or the temperature is too low, the reaction may be incomplete. Extend the reaction time and continue to monitor the progress. While many deprotections are performed at room temperature, gentle heating may be required for some substrates. |
| Solvent Issues | Proper solvation of both the PEG11 linker conjugate and the acid is critical. DCM is a commonly used solvent for TFA-mediated deprotection. Ensure your PEGylated compound is fully soluble in the chosen solvent system. |
| Steric Hindrance | The PEG chain, although PEG11 is relatively short, can still pose some steric hindrance, slowing down the reaction rate. In such cases, extending the reaction time or using a higher concentration of acid can be beneficial. |
Issue 2: Observation of Side Products After Deprotection
Symptoms:
-
Unexpected peaks in HPLC or LC-MS chromatograms.
-
Lower than expected yield of the desired product.
-
Formation of colored impurities.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Alkylation by Tert-Butyl Cation | The primary cause of side product formation is the reactive tert-butyl cation generated during Boc cleavage. This cation can alkylate nucleophilic sites on the molecule. To prevent this, add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS) or a cocktail such as TFA/TIS/water (95:2.5:2.5). |
| Degradation of Acid-Sensitive Functional Groups | If the molecule contains other acid-labile groups (e.g., certain esters, acetals), they may be cleaved under the deprotection conditions. One study reported a 10-20% loss of ester bonds with TFA. Consider using milder deprotection conditions. |
| Oxidation | Some functional groups can be sensitive to oxidation. While less common with standard Boc deprotection reagents, it can occur. If oxidation is suspected, consider degassing the solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of a PEG11 linker?
A common and effective method for Boc deprotection is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM). A typical starting point is 20-50% TFA in DCM at room temperature for 1-2 hours.
Q2: How can I monitor the progress of the deprotection reaction?
You can monitor the reaction using the following techniques:
-
Thin-Layer Chromatography (TLC): The deprotected amine is more polar and will have a lower Rf value than the Boc-protected starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides an accurate assessment of the disappearance of the starting material and the appearance of the product and any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Monitor the disappearance of the tert-butyl proton signal of the Boc group (a singlet around 1.4 ppm).
Q3: What are scavengers and why are they important?
Scavengers are reagents added to the deprotection reaction to trap the reactive tert-butyl cation that is formed. This prevents the cation from reacting with nucleophilic residues in your molecule, which would lead to undesired side products. Triisopropylsilane (TIS) is a common and effective scavenger.
Q4: What is the best way to work up the reaction and isolate the deprotected product?
The work-up procedure depends on the properties of your deprotected product:
-
Evaporation of Acid: For a volatile acid like TFA, it can be removed by rotary evaporation. Co-evaporation with a solvent like toluene can help remove residual traces.
-
Aqueous Workup: If the product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.
-
Precipitation: The deprotected product, often as a TFA salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.
Q5: Are there milder alternatives to TFA for Boc deprotection?
Yes, if your molecule is sensitive to strong acids, you can consider these milder conditions:
-
Lewis Acid Catalysis: Reagents like zinc bromide or TMSI can be used.
-
Oxalyl Chloride/Methanol: This system has been shown to be effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.
-
Thermal Deprotection: Heating the Boc-protected compound can lead to thermal cleavage, though this may require high temperatures.
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 1-2 hours | 0°C to Room Temp |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 1-2 hours | Room Temp |
| p-Toluenesulfonic acid (pTSA) | Stoichiometric | Ethyl Acetate | Varies | 50-60°C |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Carbocation Scavenger |
| Water | 2.5 - 5% | Carbocation Scavenger |
| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine |
| Phenol | 5% | Carbocation Scavenger |
Experimental Protocols
Standard Boc Deprotection of PEG11 Linker using TFA
-
Preparation: Dissolve the Boc-protected PEG11 linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If required, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Work-up (Evaporation): Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
Work-up (Neutralization - Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Visualizations
Caption: General workflow for Boc deprotection of a PEG11 linker.
Caption: Troubleshooting decision tree for Boc deprotection issues.
References
how to avoid side reactions with Hydroxy-PEG11-Boc
Welcome to the technical support center for Hydroxy-PEG11-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding side reactions and troubleshooting common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It consists of a hydrophilic polyethylene glycol (PEG) spacer of 11 ethylene glycol units, with a hydroxyl (-OH) group at one end and a tert-butyloxycarbonyl (Boc)-protected amine (-NHBoc) group at the other. This structure allows for sequential and controlled conjugation to two different molecules. Its primary applications are in bioconjugation, drug delivery, and proteomics, where it can be used to link proteins, peptides, or other biomolecules to surfaces or other molecules, enhancing solubility and stability.[1][2]
Q2: What are the most common side reactions associated with the Boc-protected amine group?
The most common side reactions occur during the deprotection of the Boc group, which is typically achieved under acidic conditions (e.g., with trifluoroacetic acid - TFA).[3][4] The acidic environment generates a reactive tert-butyl cation.[5] This cation can lead to:
-
Alkylation: The tert-butyl cation can alkylate nucleophilic residues on your target molecule, such as tryptophan, methionine, or cysteine.
-
Formation of isobutylene: The tert-butyl cation can also eliminate a proton to form isobutylene gas.
Q3: How can I prevent side reactions during Boc deprotection?
To minimize side reactions during Boc deprotection, the use of "scavengers" in the deprotection cocktail is highly recommended. Scavengers are nucleophilic compounds that trap the reactive tert-butyl cations before they can react with your molecule of interest.
Q4: What are common side reactions involving the hydroxyl group of this compound?
The terminal hydroxyl group is generally less reactive than the amine. However, side reactions can occur if not handled properly.
-
Unwanted activation: If you are targeting another functional group on your molecule, the hydroxyl group of the PEG linker could be inadvertently activated, leading to cross-reactivity.
-
Oxidation: Under certain conditions, the terminal hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, which could then participate in unintended reactions.
Q5: What are the best practices for storing this compound?
To ensure the stability and integrity of this compound, it should be stored under nitrogen, away from moisture, at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).
Troubleshooting Guides
Problem 1: Incomplete Boc Deprotection
Symptoms:
-
Mass spectrometry analysis shows the presence of the starting material (with the Boc group still attached).
-
The subsequent conjugation reaction with the deprotected amine has a low yield.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient acid concentration or reaction time. | Increase the concentration of the acid (e.g., TFA) or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal time. |
| Inappropriate solvent. | Ensure the solvent used for deprotection (e.g., dichloromethane - DCM) is anhydrous and of high purity. |
| Steric hindrance. | If the Boc group is sterically hindered, a stronger acid or higher temperature may be required. However, be cautious as this can increase the risk of side reactions. |
Problem 2: Side Product Formation During Boc Deprotection (Alkylation)
Symptoms:
-
Mass spectrometry analysis reveals unexpected peaks corresponding to the mass of your target molecule plus a tert-butyl group (or multiples thereof).
-
Reduced yield of the desired deprotected product.
Possible Causes & Solutions:
| Cause | Solution |
| Absence or insufficient amount of scavengers. | Add appropriate scavengers to the deprotection cocktail. The choice of scavenger depends on the nature of your target molecule. |
| Presence of highly nucleophilic residues. | If your molecule contains sensitive residues like tryptophan or cysteine, using a scavenger is crucial. |
| Prolonged reaction time or excessive acid concentration. | Optimize the reaction conditions to use the minimum necessary acid concentration and time for complete deprotection. |
Problem 3: Low Yield in Subsequent Conjugation to the Hydroxyl Group
Symptoms:
-
Low yield of the final conjugate after reacting the hydroxyl group.
-
Presence of unreacted starting material.
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient activation of the hydroxyl group. | The hydroxyl group typically requires activation before it can react with another functional group. Common activation methods include conversion to a tosylate, mesylate, or tresylate. Ensure the activation step is complete before proceeding with the conjugation. |
| Inappropriate reaction conditions for conjugation. | The pH, temperature, and solvent can all affect the efficiency of the conjugation reaction. Optimize these parameters for your specific reaction. For example, reactions with activated esters like NHS esters are typically performed at a pH of 7-9. |
| Steric hindrance around the hydroxyl group. | If the hydroxyl group is sterically hindered, a longer reaction time, higher temperature, or a more reactive coupling agent may be necessary. |
Experimental Protocols
Protocol 1: Boc Deprotection with Scavengers
This protocol describes the deprotection of the Boc group from this compound in the presence of scavengers to minimize side reactions.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger cocktail (e.g., a mixture of triisopropylsilane (TIS) and water, or thioanisole)
-
Nitrogen gas
-
Stir plate and stir bar
-
Round bottom flask
Procedure:
-
Dissolve this compound in anhydrous DCM in a round bottom flask under a nitrogen atmosphere.
-
Add the scavenger cocktail to the solution. A common ratio is 95:2.5:2.5 of TFA:TIS:Water.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add TFA to the reaction mixture while stirring.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting deprotected product can be purified by an appropriate method such as silica gel chromatography.
Protocol 2: Activation of the Hydroxyl Group and Conjugation
This protocol outlines the activation of the hydroxyl group of this compound using tresyl chloride, followed by conjugation to a primary amine-containing molecule.
Materials:
-
This compound (or its deprotected amine counterpart if that end is to be reacted first)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine
-
Tresyl chloride
-
Molecule with a primary amine
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Nitrogen gas
Procedure: Part A: Activation of the Hydroxyl Group
-
Dissolve this compound in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine to the solution with stirring.
-
Slowly add tresyl chloride (typically a 2.5 molar excess relative to the hydroxyl groups) dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 1.5 hours.
-
Monitor the reaction by TLC.
-
Once complete, concentrate the mixture and precipitate the activated PEG by adding it to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
Part B: Conjugation to a Primary Amine
-
Dissolve the tresyl-activated PEG in the reaction buffer.
-
Add the amine-containing molecule to the solution. The molar ratio will need to be optimized for the specific molecule.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
Monitor the conjugation progress by a suitable method such as SDS-PAGE (for proteins) or HPLC.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer) to react with any remaining activated PEG.
-
Purify the conjugate using a suitable method like size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Visualizations
Caption: Workflow for Boc deprotection of this compound.
Caption: General workflow for hydroxyl group activation and conjugation.
References
- 1. polysciences.com [polysciences.com]
- 2. Hydroxy PEG, Hydroxyl PEG Linkers, PEG Alcohol Reagents | AxisPharm [axispharm.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Enhancing the Solubility of Hydroxy-PEG11-Boc Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Hydroxy-PEG11-Boc conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a heterobifunctional polyethylene glycol (PEG) linker.[1] It contains a hydroxyl (-OH) group at one end and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected by an 11-unit PEG chain.[2][3] The PEG chain is incorporated to enhance the hydrophilicity and, consequently, the aqueous solubility of the conjugated molecule.[4][] However, the overall solubility of the final conjugate is also heavily influenced by the properties of the molecule it is attached to and the presence of the lipophilic Boc protecting group. Poor solubility can hinder biological assays, formulation development, and ultimately the therapeutic efficacy of a drug candidate.
Q2: What are the main factors influencing the solubility of this compound conjugates?
A2: Several factors can impact the solubility of your conjugate:
-
Properties of the Conjugated Molecule: If the molecule you are conjugating to the PEG linker is highly hydrophobic, the PEG chain's solubilizing effect may be insufficient.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is hydrophobic and can significantly decrease the aqueous solubility of the conjugate.
-
Overall Molecular Weight and Structure: Larger, more complex molecules often exhibit lower solubility. The conformation of the conjugate in solution also plays a role.
-
Solid-State Properties: The crystalline form of the conjugate can be less soluble than its amorphous form.
-
Solvent and Buffer Conditions: The pH, ionic strength, and composition of the solvent system are critical for solubility.
Q3: What are the initial steps to troubleshoot poor solubility of my this compound conjugate?
A3: Start with a systematic approach to identify the root cause of the solubility issue:
-
Visual Inspection: Observe if the compound precipitates out of solution upon dissolution or during storage.
-
Solvent Screening: Test the solubility of your conjugate in a range of solvents with varying polarities (e.g., water, PBS, DMSO, ethanol, methanol).
-
pH Profile: If your conjugate has ionizable groups, assess its solubility at different pH values.
-
Microscopy: Examine the solid material for crystallinity, which can indicate lower solubility compared to an amorphous solid.
Troubleshooting Guide
This guide provides specific troubleshooting strategies for common solubility issues encountered with this compound conjugates.
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates from aqueous buffer. | The intrinsic aqueous solubility of the conjugate is low. | 1. Lower the concentration: Determine the maximum soluble concentration in your buffer. 2. Use a co-solvent: Add a small percentage (1-5%) of a water-miscible organic solvent like DMSO, ethanol, or PEG 400 to the aqueous buffer. 3. Adjust the pH: If your molecule has ionizable groups, modify the buffer pH to increase the proportion of the more soluble ionized form. |
| Difficulty dissolving the compound in any solvent. | The compound may be in a highly stable, crystalline form or has very strong intermolecular interactions. | 1. Use a broader range of solvents: Test solubility in solvents like DMF, THF, or acetonitrile. 2. Gentle heating and sonication: Carefully warm the solution and use a sonicator to aid dissolution. 3. Amorphous Solid Dispersion (ASD): Prepare an ASD to disrupt the crystal lattice and improve solubility. (See Experimental Protocols) |
| Solubility is good in organic solvents (e.g., DMSO) but crashes out when diluted into aqueous media. | The compound is "brick dust" - highly lipophilic with strong crystal packing. The PEG chain is insufficient to overcome this. | 1. Formulation Strategies: Employ techniques like cyclodextrin complexation or lipid-based formulations (e.g., nanoemulsions) to encapsulate the hydrophobic molecule. (See Experimental Protocols) 2. Chemical Modification: If feasible in your workflow, consider deprotection of the Boc group to reveal the more hydrophilic amine. |
| Inconsistent solubility results between batches. | Variability in the solid form (polymorphism) or purity of the conjugate. | 1. Characterize the solid form: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the solid form. 2. Ensure high purity: Use chromatography (e.g., HPLC) to confirm the purity of each batch. |
Quantitative Solubility Data (Illustrative Examples)
The following table provides estimated solubility values for a model this compound conjugate in various solvents. These values are for illustrative purposes and actual solubility will depend on the specific conjugated molecule.
| Solvent System | Estimated Solubility (mg/mL) | Notes |
| Water | < 0.1 | The hydrophobic nature of the Boc group and a conjugated small molecule can lead to very low aqueous solubility. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 | Similar to water, solubility is expected to be low in physiological buffers. |
| DMSO | > 50 | Dimethyl sulfoxide is a powerful polar aprotic solvent capable of dissolving a wide range of compounds. |
| Ethanol | 10 - 20 | Ethanol is a polar protic solvent that can dissolve moderately polar compounds. |
| Methanol | 15 - 25 | Methanol is slightly more polar than ethanol and may offer slightly better solubility. |
| 5% DMSO in PBS | 0.5 - 1.5 | The addition of a small amount of co-solvent can significantly improve aqueous solubility. |
| 10% Ethanol in Water | 1 - 2 | A common co-solvent system that can enhance the solubility of hydrophobic molecules. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a general method for preparing an ASD to improve the solubility of a this compound conjugate.
Materials:
-
This compound conjugate
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Volatile organic solvent (e.g., dichloromethane, acetone, methanol)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Weigh the this compound conjugate and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio). Dissolve both components completely in a suitable volatile organic solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: A thin film of the drug-polymer mixture will form on the flask wall. Further dry the film under vacuum at a slightly elevated temperature (e.g., 45°C) for 24-48 hours to remove any residual solvent.
-
Collection: Carefully scrape the solid ASD from the flask. The resulting material should be a fine powder.
-
Solubility Testing: Assess the solubility of the ASD powder in the desired aqueous buffer and compare it to the unformulated conjugate.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
This protocol outlines a method for forming an inclusion complex with a cyclodextrin to improve the aqueous solubility of a this compound conjugate.
Materials:
-
This compound conjugate
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD)
-
Deionized water
-
Ultrasonic bath
-
Lyophilizer (Freeze-dryer)
Methodology:
-
Preparation of Aqueous Solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in deionized water to form a clear solution (e.g., 10% w/v).
-
Complexation: Add the this compound conjugate powder to the cyclodextrin solution in a predetermined molar ratio (e.g., 1:1 or 1:2).
-
Sonication: Place the vial in an ultrasonic bath and sonicate for 1-2 hours to facilitate the inclusion of the conjugate into the cyclodextrin cavity. The solution may become clearer as the complex forms.
-
Freeze-Drying (Lyophilization): Flash-freeze the resulting aqueous solution (e.g., using liquid nitrogen) and lyophilize it for 48-72 hours until a dry, fluffy powder is obtained. This powder is the conjugate-cyclodextrin inclusion complex.
-
Solubility Testing: Dissolve the complex in the desired buffer and measure the conjugate's concentration by a suitable analytical method (e.g., HPLC-UV). Compare this to the solubility of the unformulated conjugate.
Visualizations
Caption: Troubleshooting workflow for improving the solubility of this compound conjugates.
References
Technical Support Center: PROTAC Synthesis with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) utilizing Polyethylene Glycol (PEG) linkers. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, characterization, and application of PEGylated PROTACs.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments in a practical question-and-answer format.
Issue 1: Poor Aqueous Solubility of PEGylated PROTAC
Q: My PROTAC incorporating a PEG linker shows poor solubility in aqueous buffers, precipitating out of solution. Isn't the PEG linker supposed to improve solubility?
A: While PEG linkers are incorporated to enhance hydrophilicity and aqueous solubility, the overall solubility of a PROTAC is a complex property influenced by the two terminal ligands (the target protein binder and the E3 ligase ligand) in addition to the linker.[1] PROTACs are often large molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to low solubility despite the presence of a hydrophilic PEG chain.[1][2] If the warhead and E3 ligase binder are highly hydrophobic, a PEG linker may not be sufficient to overcome their poor solubility.[1]
Troubleshooting Steps:
-
Quantify Baseline Solubility: First, accurately measure the thermodynamic solubility of your PROTAC in relevant aqueous buffers (e.g., PBS, cell culture media) using a validated HPLC method. This establishes a baseline to evaluate improvement strategies.[1]
-
Optimize Buffer Conditions: Simple modifications to the buffer, such as adjusting pH or ionic strength, can sometimes improve solubility, particularly if your PROTAC contains ionizable groups. For instance, PROTACs with basic nitrogen atoms may be more soluble at a lower pH.
-
Employ Formulation Strategies: For in vitro and in vivo studies, formulation can dramatically enhance solubility.
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC within a polymer matrix (e.g., HPMCAS, Soluplus®) can prevent crystallization and maintain a supersaturated state in solution.
-
Cyclodextrin Inclusion Complexes: Encapsulating the PROTAC within a cyclodextrin (e.g., HP-β-CD) can significantly increase its aqueous solubility.
-
Use of Co-solvents: If compatible with your assay, adding a small percentage (1-5%) of a co-solvent like PEG 400 or propylene glycol to the final buffer can prevent precipitation.
-
-
Re-evaluate Linker Length and Composition: If solubility issues persist and hinder basic biochemical assays, linker modification may be necessary. Systematically varying the PEG length (e.g., n=4, 8, 12) or incorporating more polar functionalities can be effective.
Issue 2: Low or No Target Degradation Efficiency
Q: My synthesized PROTAC binds to the target protein and the E3 ligase in binary assays, but I observe very low or no degradation in cells. What are the likely causes?
A: This is a common and multifaceted challenge. The primary cause is often inefficient formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase). The linker's properties are critical in dictating the geometry and stability of this complex.
Troubleshooting Steps:
-
Confirm Ternary Complex Formation: Directly assess the formation of the ternary complex using biophysical methods like Time-Resolved Fluorescence Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR). An increase in signal with PROTAC concentration indicates complex formation.
-
Optimize Linker Length: The distance between the target protein and the E3 ligase is crucial.
-
Linker Too Short: May cause steric hindrance, preventing the two proteins from binding simultaneously.
-
Linker Too Long: May lead to an unstable complex with an unfavorable orientation for ubiquitination or a high entropic penalty upon binding.
-
Solution: Synthesize a library of PROTACs with systematically varied PEG linker lengths (e.g., 12, 16, 19, 21 atoms) to empirically determine the optimal length for your specific target-ligase pair.
-
-
Investigate the "Hook Effect": The hook effect is characterized by reduced degradation at high PROTAC concentrations due to the formation of unproductive binary complexes. To check for this, perform a wide dose-response experiment. A bell-shaped degradation curve is indicative of the hook effect.
-
Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability. If the PROTAC cannot efficiently enter the cell, it cannot induce degradation. Consider replacing a portion of the flexible PEG linker with a more rigid moiety, like a phenyl ring, which has been shown to improve permeability.
Issue 3: Inconsistent Results and Poor Reproducibility
Q: I am observing significant variability in my PROTAC's performance (solubility, degradation) between experiments. What could be causing this?
A: Inconsistent results often stem from issues with compound handling, stability, or characterization.
Troubleshooting Steps:
-
Verify DMSO Stock Concentration: Use analytical techniques like quantitative NMR (qNMR) or HPLC with a UV detector to accurately confirm the concentration of your DMSO stock solutions before each experiment.
-
Assess Compound Stability: The linker, especially longer PEG chains, can be susceptible to metabolic degradation. Furthermore, the overall PROTAC may degrade in aqueous buffers over the course of an experiment. Use HPLC to monitor the concentration of your PROTAC in the assay buffer over time (e.g., 0, 2, 6, 24 hours) to check for degradation.
-
Characterize the Solid State: The solid form of your PROTAC can impact its solubility. The amorphous form is typically more soluble but less stable than the crystalline form. Use techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to characterize the solid-state properties of your compound batch.
-
Ensure Purity: Impurities from the synthesis, particularly unreacted starting materials or byproducts, can interfere with assays. Ensure the final compound is of high purity (>95%) as determined by HPLC and LC-MS.
Data Summary Tables
Table 1: Impact of Linker Length on PROTAC Properties
| Linker Property | Effect of Increasing PEG Length | Potential Challenges | Key Considerations |
| Solubility | Generally increases due to enhanced hydrophilicity. | Excessively long PEG chains can sometimes reduce permeability by increasing the polar surface area. | Balance hydrophilicity with overall molecular properties to avoid poor permeability. |
| Permeability | Variable; can decrease if the molecule becomes too polar. | High molecular weight and polarity are challenges for cell entry. | Optimal length is a trade-off between solubility and the ability to cross cell membranes. |
| Degradation (DC₅₀) | Follows a non-linear trend; an optimal length exists for each system. | Linkers that are too short or too long lead to inefficient ternary complex formation. | Must be empirically determined for each target-E3 ligase pair. |
| Metabolic Stability | May be reduced compared to more rigid alkyl linkers. | PEG chains can be sites of oxidative metabolism. | Consider linker composition and attachment points to minimize metabolic liability. |
Key Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD)
This protocol provides a general method for preparing an ASD using solvent evaporation, suitable for enhancing the solubility of a hydrophobic PROTAC for in vitro testing.
Materials:
-
PROTAC compound
-
Polymer (e.g., HPMCAS-L, Kollidon® VA64)
-
Volatile solvent system capable of dissolving both the PROTAC and polymer (e.g., Dichloromethane/Methanol)
-
Glass vials and a vacuum oven
Methodology:
-
Dissolution: Weigh the PROTAC and the selected polymer to achieve the desired drug loading (e.g., 20% w/w). Dissolve both components completely in the chosen solvent system within a glass vial.
-
Solvent Evaporation: Place the open vial in a vacuum oven set to a temperature well below the solvent's boiling point (e.g., 40°C).
-
Drying: Allow the solvent to evaporate slowly under vacuum for 12-24 hours until a solid film or powder is formed.
-
Collection & Characterization: Carefully collect the solid ASD material. Before use, it is highly recommended to confirm the amorphous state of the PROTAC within the dispersion using XRPD or DSC.
-
Solubility Testing: Disperse the ASD powder in the desired aqueous buffer. Measure the concentration of the dissolved PROTAC over time via a validated HPLC method to determine the extent of solubility enhancement.
Protocol 2: Characterization of PEGylated PROTACs by LC-MS
This protocol outlines a general approach for analyzing the purity and identity of a synthesized PROTAC.
Materials:
-
Synthesized PROTAC
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
A High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the PROTAC (e.g., 1 mg/mL) in a suitable solvent like DMSO or methanol. Further dilute in the mobile phase to an appropriate concentration for analysis (e.g., 1-10 µg/mL).
-
Chromatographic Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution method. For example, start with 95% Solvent A (Water + 0.1% Formic Acid) and 5% Solvent B (Acetonitrile + 0.1% Formic Acid), and increase to 95% Solvent B over 10-15 minutes. This separates the PROTAC from more polar or non-polar impurities.
-
-
Mass Spectrometry Analysis:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform a full scan to identify the molecular ion peak ([M+H]⁺) corresponding to the calculated mass of the PROTAC.
-
The presence of multiple charged ions (e.g., [M+2H]²⁺) is common for large molecules like PROTACs.
-
-
Data Analysis: Integrate the peak area from the HPLC chromatogram (UV trace) to assess purity. Confirm the mass of the main peak using the MS data to verify the identity of the synthesized PROTAC.
Visualizations
Caption: The PROTAC mechanism of action.
References
Technical Support Center: Purification of Hydroxy-PEG11-Boc Products
Welcome to the technical support center for the purification of Hydroxy-PEG11-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the purification of this versatile linker.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Chromatography Issues
Question: My this compound product is streaking or showing poor separation on a standard silica gel column. What can I do?
Answer: This is a common issue due to the polar nature of PEG compounds. Here are several strategies to improve your normal-phase column chromatography:
-
Optimize Your Solvent System: Standard ethyl acetate/hexane gradients are often ineffective. Try more polar solvent systems. A gradient of methanol in dichloromethane (DCM) or a mixture of ethanol and isopropanol in chloroform can provide better results.
-
Use Additives: To reduce peak tailing caused by the interaction of your compound with acidic silanol groups on the silica, add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.
-
Consider Alternative Stationary Phases: If silica gel proves ineffective, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded silica phase such as diol.
Question: I'm considering reverse-phase chromatography. What are the recommended conditions for this compound?
Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is often a more effective method for purifying polar compounds like PEG derivatives.[1]
-
Column Choice: A C18 or C8 column is a good starting point.[1]
-
Mobile Phase: A gradient of acetonitrile or methanol in water is typically used. The addition of a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (0.1%) can improve peak shape, especially if there are any basic impurities.
-
Detection: Since PEG compounds lack a strong UV chromophore, detection with a standard UV detector can be challenging.[1] An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended for reliable detection.[1] Mass spectrometry (MS) can also be used for both detection and mass confirmation.[1]
Question: My compound elutes in the solvent front even with a high percentage of water in reverse-phase chromatography. How can I increase retention?
Answer: If your compound is too polar for good retention on a standard C18 column, you might be experiencing "phase collapse." Here’s how to troubleshoot:
-
Use an "Aqueous-Stable" C18 Column: These columns are designed to be used with highly aqueous mobile phases without loss of performance.
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like silica or an amide-bonded phase) with a mobile phase consisting of a high percentage of an organic solvent (like acetonitrile) and a small amount of water.
Issues with Non-Chromatographic Purification
Question: I want to avoid column chromatography. Can I purify this compound by liquid-liquid extraction?
Answer: Yes, liquid-liquid extraction can be an effective method to remove many common impurities. The strategy depends on the nature of the impurities. A typical scenario involves separating your desired product from both more polar and less polar impurities.
-
General Principle: Your this compound product has a moderate polarity. You can use a solvent system where it will preferentially partition into an organic layer, leaving more polar impurities (like unreacted PEG starting materials) in an aqueous layer. A subsequent wash of the organic layer with a non-polar solvent can then remove less polar impurities.
Question: Can I purify this compound by crystallization or precipitation?
Answer: Crystallization or precipitation can be a viable, scalable purification method, although finding the right conditions can require some experimentation.
-
General Approach: Boc-protected amino acids and some PEG derivatives can be oily products that are difficult to crystallize. However, it is sometimes possible to induce crystallization by dissolving the crude product in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then adding a poor solvent (e.g., hexane, diethyl ether) until the solution becomes cloudy. Cooling the mixture can then promote crystallization. Trituration (stirring the oil with a poor solvent) can also sometimes induce solidification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The most common impurities will depend on the synthetic route used. If prepared via a Williamson ether synthesis, you can expect:
-
Unreacted starting materials (e.g., the starting PEG alcohol and the Boc-protected amino-halide).
-
PEG chains of different lengths (e.g., PEG10 or PEG12) if your starting PEG material was not perfectly monodisperse.
-
Products of side reactions, such as elimination byproducts.
Q2: How can I monitor the purity of my this compound during purification?
A2:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to assess the complexity of your mixture and track the progress of your purification. Since PEG compounds are often not UV-active, you will need to use a stain for visualization. A potassium permanganate stain is a good general-purpose stain for visualizing organic compounds. Other stains like Hanessian's stain (ceric molybdate) can also be effective.
-
High-Performance Liquid Chromatography (HPLC): As mentioned in the troubleshooting section, RP-HPLC with a universal detector like an ELSD or CAD is an excellent method for assessing purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to confirm the structure of your product and can often be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Mass Spectrometry (MS): MS is essential for confirming the molecular weight of your product and can help identify impurities.
Q3: My Boc-protected PEG is an oil. Is this normal?
A3: Yes, it is quite common for Boc-protected amino acids and short PEG derivatives to be obtained as thick oils or amorphous solids rather than crystalline solids. This does not necessarily indicate impurity.
Data Presentation
| Purification Method | Typical Purity | Typical Yield | Throughput | Key Considerations |
| Normal-Phase Flash Chromatography | Moderate to High | Moderate | Moderate | Challenging for highly polar compounds; may require special solvent systems and additives. |
| Reverse-Phase Flash Chromatography | High | Good | Moderate | Good for polar compounds; requires an appropriate C18 or C8 column and a universal detector. |
| Preparative RP-HPLC | Very High | Moderate | Low | Can achieve very high purity; best for smaller scales or final polishing steps. |
| Liquid-Liquid Extraction | Low to Moderate | High | High | Good for initial cleanup to remove highly dissimilar impurities; may not be sufficient on its own. |
| Crystallization/Precipitation | High (if successful) | Variable | High | Can be very effective and scalable if suitable conditions are found; may be difficult to achieve. |
Experimental Protocols
The following are detailed methodologies for key purification strategies. These are general protocols and may require optimization for your specific reaction mixture.
Protocol 1: Reverse-Phase Flash Chromatography
This protocol is a good starting point for purifying gram-scale quantities of crude this compound.
-
Column Preparation:
-
Select a C18 reverse-phase flash column of an appropriate size for your sample amount.
-
Equilibrate the column by washing with 100% acetonitrile, followed by a gradient to your starting mobile phase conditions (e.g., 95:5 water:acetonitrile). This is crucial to "wet" the stationary phase.
-
-
Sample Preparation:
-
Dissolve your crude product in a minimal amount of a suitable solvent. A mixture of water and acetonitrile or methanol is a good starting point. If the crude product is not fully soluble, sonication may help.
-
-
Chromatography:
-
Load the sample onto the column.
-
Elute with a gradient of increasing organic solvent. A typical gradient might be from 5% to 50% acetonitrile in water over 10-20 column volumes.
-
Monitor the elution using a suitable detector (ELSD or CAD is recommended).
-
Collect fractions and analyze them by TLC or HPLC to identify the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent under reduced pressure.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain your pure product as a solid or oil.
-
Protocol 2: Liquid-Liquid Extraction
This protocol is designed for an initial workup to remove highly polar or non-polar impurities.
-
Initial Extraction:
-
Dissolve your crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.
-
Wash the organic layer with brine (saturated aqueous NaCl) to reduce the amount of water in the organic layer.
-
-
Separation and Drying:
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Solvent Removal:
-
Concentrate the organic solution under reduced pressure to obtain the partially purified product.
-
This product may require further purification by chromatography or crystallization.
Protocol 3: Recrystallization/Precipitation
This is an empirical protocol that will require optimization.
-
Solvent Selection:
-
Dissolve a small amount of your crude oil in a small volume of various solvents to find a "good" solvent in which it is highly soluble (e.g., DCM, ethyl acetate, methanol).
-
In a separate test, find a "poor" solvent in which it is poorly soluble (e.g., hexane, diethyl ether, cold water).
-
-
Crystallization:
-
Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
Slowly add the "poor" solvent until the solution becomes persistently cloudy.
-
If necessary, add a drop or two of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer.
-
-
Isolation:
-
If crystals form, collect them by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
-
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for purification of polar molecules.
References
Technical Support Center: Hydroxy-PEG11-Boc
Welcome to the technical support center for Hydroxy-PEG11-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and questions that may arise during the use of this versatile linker.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Problem 1: Incomplete Boc Deprotection
Q: My Boc deprotection reaction is not going to completion. What are the possible causes and how can I fix it?
A: Incomplete Boc deprotection is a common issue that can be attributed to several factors. Here's a systematic guide to troubleshooting this problem.
Possible Causes and Solutions:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, and the reaction's success is highly dependent on the acid's strength and concentration.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and insufficient time or low temperatures can lead to an incomplete reaction.[1]
-
Solution: Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC, LC-MS, or NMR. While many deprotections are performed at room temperature, some substrates may require gentle heating.[1]
-
-
Steric Hindrance: The PEG chain, although flexible, can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.
-
Solution: In addition to increasing acid concentration and reaction time, consider using a less sterically hindered solvent if possible, ensuring the PEG linker remains soluble.
-
-
Solvent Issues: The choice of solvent is critical for ensuring that both the this compound and the acid are fully solvated.
-
Solution: Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection. Ensure your starting material is fully dissolved before proceeding with the reaction.
-
dot
References
Technical Support Center: Optimizing PROTAC Linker Length for Efficacy
Welcome to the technical support center for optimizing Proteolysis Targeting Chimera (PROTAC) linker length. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to maximizing PROTAC efficacy through linker design.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical?
A PROTAC is a heterobifunctional molecule that brings a target protein (Protein of Interest or POI) and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The linker connects the ligand that binds to the POI and the ligand that recruits the E3 ligase.[1][2] Its length is a critical parameter because it dictates the spatial orientation of the POI and the E3 ligase within the resulting ternary complex (POI-PROTAC-E3 ligase).[3]
An optimal linker length is crucial for the formation of a stable and productive ternary complex. If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase. Conversely, if the linker is too long, it may not effectively bring the two proteins close enough for efficient ubiquitin transfer. Therefore, optimizing the linker length is a key step in developing a potent PROTAC.
Q2: What are the most common types of linkers used in PROTAC design?
The most prevalent linker motifs in PROTACs are polyethylene glycol (PEG) and alkyl chains of varying lengths. Approximately 55% of reported PROTACs utilize PEG linkers, while around 30% use alkyl chains. Other motifs include alkynes, triazoles, and saturated heterocycles like piperazine and piperidine, which can impart more rigidity to the linker.
-
Alkyl Linkers: These are synthetically accessible and chemically stable but tend to be hydrophobic, which can limit aqueous solubility.
-
PEG Linkers: These are hydrophilic and can improve the solubility of the PROTAC.
-
Rigid Linkers: Incorporating rigid moieties like piperazine or triazole rings can modulate the conformational flexibility of the PROTAC.
Q3: How does linker composition, beyond length, impact PROTAC performance?
Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic elements like PEG can enhance solubility, while more rigid structures can improve conformational stability. The chemical nature of the linker also affects the stability of the ternary complex and, consequently, degradation efficiency.
Q4: What is the "hook effect" in the context of PROTACs, and how can it be mitigated?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC molecules can form binary complexes with the target protein and the E3 ligase independently, which prevents the formation of the productive ternary complex required for degradation.
To mitigate the hook effect:
-
Optimize PROTAC Concentration: Perform detailed dose-response experiments to identify the optimal concentration range that maximizes degradation before the onset of the hook effect.
-
Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations. This can be achieved by optimizing the linker to promote favorable protein-protein interactions.
Troubleshooting Guide
Problem 1: My PROTAC exhibits good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development. Several factors could be at play:
-
Suboptimal Linker Length: Even with strong binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.
-
Poor Cell Permeability: The PROTAC may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Cellular Efflux: The PROTAC could be actively transported out of the cells by efflux pumps, leading to insufficient intracellular concentrations.
Solutions:
-
Synthesize a Library of PROTACs with Varying Linker Lengths: This is the most direct way to address the issue of suboptimal linker length. Even minor changes in linker length can have a significant impact on degradation efficacy.
-
Evaluate Ternary Complex Formation Directly: Use biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the formation and stability of the ternary complex.
-
Modify the Linker Composition: Introducing more rigid or flexible elements can alter the conformational dynamics and potentially lead to a more productive ternary complex.
-
Assess Cell Permeability and Efflux: Utilize cellular uptake and efflux assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations.
Problem 2: I am observing a significant "hook effect" with my PROTAC, which limits its therapeutic window.
The hook effect can be a major hurdle in developing potent PROTACs. Here are some strategies to address it:
-
Enhance Ternary Complex Cooperativity: As mentioned in the FAQs, a highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations, thus mitigating the hook effect. Linker optimization plays a key role here.
-
Careful Dose-Response Studies: Conduct detailed dose-response experiments to precisely identify the optimal concentration range for your PROTAC that maximizes degradation before the hook effect becomes prominent.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the impact of linker length on PROTAC efficacy.
Table 1: Effect of Linker Length on Estrogen Receptor (ER) α Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) in MCF-7 cells | Dmax (%) at 100 nM |
| 1 | 9 | >1000 | <10 |
| 2 | 12 | ~500 | ~40 |
| 3 | 16 | ~100 | >90 |
| 4 | 20 | ~250 | ~70 |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achievable with a given PROTAC.
Table 2: Effect of Linker Length on BRD4 Degradation
| PROTAC Compound | Linker Type | Linker Length (PEG units) | pDC50 |
| MZ1 | PEG | 4 | 8.1 |
| MZ2 | PEG | 3 | 7.5 |
| MZ4 | PEG | 2 | <6 |
pDC50 is the negative logarithm of the DC50 value.
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
Objective: To quantify the degradation of a target protein following treatment with a PROTAC.
Methodology:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a desired time period.
-
Cell Lysis: Wash cells with cold PBS and lyse them with an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein levels.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the binding kinetics and affinity of the ternary complex.
Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (kon and koff) and the equilibrium dissociation constant (KD) for the ternary complex formation.
Visualizations
Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.
Caption: A general workflow for optimizing PROTAC linker length.
Caption: The "hook effect" at high PROTAC concentrations leading to non-productive binary complexes.
References
Validation & Comparative
A Comparative Guide to Hydroxy-PEG11-Boc and Other PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is paramount in the design of advanced biotherapeutics such as antibody-drug conjugates (ADCs). Polyethylene glycol (PEG) linkers have become a cornerstone in this field, offering a means to modulate the physicochemical and pharmacokinetic properties of complex biologics. This guide provides an objective comparison of Hydroxy-PEG11-Boc with other discrete PEG linkers of varying lengths and functionalities, supported by experimental data from relevant studies.
Introduction to PEG Linkers in Drug Development
Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene glycol units.[1] In bioconjugation, PEG chains are used as linkers to connect a targeting moiety, such as a monoclonal antibody, to a therapeutic payload.[] This process, known as PEGylation, offers several advantages:
-
Improved Solubility and Reduced Aggregation: The hydrophilic nature of PEG can counteract the hydrophobicity of many small molecule drugs, improving the solubility of the resulting conjugate and reducing its propensity to aggregate.[3]
-
Enhanced Pharmacokinetics: The hydrodynamic radius of a PEGylated molecule is increased, which can lead to reduced renal clearance and a prolonged plasma half-life.[3] This extended circulation time can result in greater accumulation of the therapeutic at the target site.
-
"Stealth" Effect: The flexible PEG chain can create a hydration shell around the payload, shielding it from enzymatic degradation and recognition by the immune system.[3]
The length and architecture of the PEG linker are critical parameters that can be fine-tuned to optimize the therapeutic index of a bioconjugate.
Profile of this compound
This compound is a heterobifunctional, monodisperse PEG linker. Its key structural features are:
-
A discrete PEG chain of 11 ethylene glycol units: This defined length ensures batch-to-batch consistency in the final conjugate, a critical aspect for therapeutic development.
-
A hydroxyl (-OH) group: This functional group can be used for further chemical modification or can remain to contribute to the overall hydrophilicity of the linker.
-
A Boc-protected amine (-NHBoc) group: The tert-butyloxycarbonyl (Boc) protecting group allows for selective reaction at the other end of the linker. The amine can be deprotected under mild acidic conditions to enable conjugation to a desired molecule.
This combination of features makes this compound a versatile tool for the synthesis of well-defined bioconjugates.
Comparative Performance Data
The following tables summarize quantitative data from studies comparing the performance of ADCs with different PEG linker lengths. While direct experimental data for a PEG11 linker is not explicitly available in the reviewed literature, the trends observed for linkers with similar lengths (e.g., PEG8 and PEG12) provide a strong indication of its expected performance.
Table 1: Impact of PEG Linker Length on ADC Hydrophobicity and Aggregation
| Linker | HIC Retention Time (min) | Aggregation (%) (Post-incubation) | Reference |
| No PEG | Higher | ~12% | |
| PEG4 | Intermediate | Not specified | |
| PEG8 | Lower | ~6% | |
| PEG12 | Lower | <5% |
Higher HIC retention time indicates greater hydrophobicity. Lower aggregation percentage indicates greater stability.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Cell Line | Linker | IC50 (ng/mL) | Reference |
| Karpas-299 (Anti-CD30 ADC) | No PEG | ~10 | |
| PEG2 | ~10 | ||
| PEG4 | ~10 | ||
| PEG8 | ~10 | ||
| PEG12 | ~10 | ||
| NCI-N87 (Affibody-MMAE Conjugate) | No PEG | ~1 (relative value) | |
| 4 kDa PEG | ~6.5 (relative increase) | ||
| 10 kDa PEG | ~22.5 (relative increase) |
IC50 values represent the concentration of the ADC required to inhibit cell growth by 50%. A lower IC50 indicates higher cytotoxicity. The impact of PEG length on cytotoxicity can be context-dependent.
Table 3: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats
| Linker (DAR 8 ADC) | Clearance (mL/day/kg) | Reference |
| No PEG | ~15 | |
| PEG2 | ~10 | |
| PEG4 | ~7 | |
| PEG8 | ~5 | |
| PEG12 | ~5 | |
| PEG24 | ~5 |
Lower clearance indicates a longer circulation half-life.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.
Protocol 1: Deprotection of Boc-Protected PEG Linker
Objective: To remove the Boc protecting group from a linker like this compound to expose the primary amine for conjugation.
Materials:
-
Boc-protected PEG linker (e.g., this compound)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask at a concentration of approximately 0.1 M.
-
To the stirring solution, add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
Co-evaporate the residue with toluene (3x) to remove residual TFA.
-
The resulting deprotected amine (as a TFA salt) can be used directly in the next conjugation step or can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate.
Protocol 2: Synthesis of an Antibody-Drug Conjugate
Objective: To conjugate a deprotected PEG linker-drug complex to a monoclonal antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Deprotected PEG linker-drug construct with a maleimide group
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction buffer (e.g., phosphate buffer with EDTA)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Reduction: Partially reduce the antibody by adding a 5-10 molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to expose free sulfhydryl groups in the hinge region.
-
Buffer Exchange: Remove excess TCEP by buffer exchange into the reaction buffer using a desalting column.
-
Conjugation: Add the maleimide-functionalized PEG linker-drug to the reduced antibody at a desired molar ratio (e.g., 5-10 fold excess of linker-drug to antibody).
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purification: Purify the resulting ADC from unreacted linker-drug and other impurities using size-exclusion chromatography (SEC).
Protocol 3: Characterization of ADCs by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the drug-to-antibody ratio (DAR) and assess the hydrophobicity of the ADC.
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm. Different DAR species will elute at different retention times, with higher DAR species being more hydrophobic and thus having longer retention times.
-
The average DAR can be calculated from the peak areas of the different species.
Protocol 4: Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC)
Objective: To quantify the amount of high molecular weight aggregates in the ADC preparation.
Materials:
-
SEC column suitable for monoclonal antibodies
-
HPLC system
-
Mobile Phase: Isocratic buffer (e.g., 150 mM sodium phosphate, pH 7.0)
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample onto the column.
-
Elute the sample under isocratic conditions.
-
Monitor the elution profile at 280 nm. Aggregates will elute earlier than the monomeric ADC.
-
The percentage of aggregation is calculated by integrating the peak areas of the aggregate and monomer peaks.
Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: ADC mechanism of action and intracellular drug release pathway.
Conclusion
The selection of a PEG linker is a critical decision in the design of bioconjugates, with a direct impact on their therapeutic potential. This compound offers the advantages of a discrete length for homogeneity and versatile functional handles for controlled conjugation. Based on the available data for similar PEG linkers, a PEG11 linker is expected to provide a favorable balance of improved hydrophilicity and pharmacokinetics without a significant negative impact on in vitro potency for many applications. However, the optimal PEG linker length is ultimately dependent on the specific antibody, payload, and target. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound and other PEG linkers to identify the ideal candidate for a given therapeutic application.
References
Navigating the PROTAC Linker Landscape: A Comparative Analysis of Hydroxy-PEG11-Boc and Shorter PEG Linkers
For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a complex endeavor where the linker component plays a pivotal, yet intricate, role. Among the diverse array of linker chemistries, polyethylene glycol (PEG) linkers are frequently employed to enhance solubility and cell permeability. This guide provides a comprehensive comparison of the long-chain Hydroxy-PEG11-Boc linker with its shorter PEG counterparts, supported by experimental data and detailed protocols to inform rational PROTAC design.
The fundamental principle of a PROTAC is to induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery. The linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand, is a critical determinant of the efficacy of this process. Its length, flexibility, and chemical composition directly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for successful protein ubiquitination and subsequent degradation.[1][2]
An optimal linker length is crucial; a linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker may result in a non-productive complex where ubiquitination is inefficient.[3]
The Impact of PEG Linker Length on PROTAC Performance: A Data-Driven Comparison
Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system.[3]
For instance, in the context of targeting the Estrogen Receptor α (ERα), a PROTAC with a 16-atom linker demonstrated significantly higher potency compared to a similar PROTAC with a 12-atom linker.[4] Conversely, for Tank-binding kinase 1 (TBK1), PROTACs with linkers shorter than 12 atoms showed no degradation activity, while a 21-atom linker was found to be the most potent. These findings underscore the necessity of empirical optimization of linker length for each target-E3 ligase pair.
| Linker Length (PEG units) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| PEG2 | BRD4 | VHL | >1000 | <20 | Low | |
| PEG3 | BRD4 | VHL | ~200 | ~60 | Moderate | |
| PEG4 | BRD4 | VHL | ~50 | >80 | Moderate-High | |
| PEG5 | BRD4 | VHL | ~25 | >90 | High | |
| PEG11 | BRD4 | VHL | Increased | Decreased | Variable |
Note: The data presented is a representative compilation from multiple sources and should be considered illustrative of general trends. Actual values are highly dependent on the specific warhead, E3 ligase ligand, and experimental conditions.
Generally, as the PEG linker length increases from very short (PEG2), the degradation potency and efficacy tend to improve up to an optimal length (often around PEG4-PEG5 for BET degraders). This is attributed to the increased flexibility and reach of the linker, facilitating the formation of a stable and productive ternary complex. However, excessively long linkers, such as a PEG11, can lead to a decrease in potency. This "hook effect" may be due to an increased entropic penalty upon binding or the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) at higher concentrations.
Furthermore, while PEGylation generally improves solubility, the impact on cell permeability is more complex. Longer PEG chains can sometimes shield the polar surface area of the PROTAC, leading to improved permeability, but this is not a universal rule and must be experimentally determined.
Visualizing the Process: PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
To ensure reproducibility and facilitate the design of new experiments, detailed methodologies for the key assays are provided below.
Western Blotting for Protein Degradation Assessment
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line expressing the target protein) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of each PROTAC construct (typically ranging from 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful technique to measure the binding kinetics and affinity of the PROTAC to its target and E3 ligase, and to assess the formation and stability of the ternary complex.
1. Immobilization:
-
Immobilize the purified E3 ligase (e.g., Avi-tagged VHL complex) onto a streptavidin-coated SPR sensor chip.
2. Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
In a separate experiment, inject a series of concentrations of the PROTAC over an immobilized target protein to determine its binary binding affinity.
3. Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.
4. Data Analysis:
-
Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (kon, koff) and affinity (KD) of the ternary complex.
-
Calculate the cooperativity (α) of ternary complex formation by comparing the affinity of the PROTAC for the E3 ligase in the absence and presence of the target protein. An α value greater than 1 indicates positive cooperativity.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability.
1. Plate Preparation:
-
Coat the filter of a 96-well donor plate with an artificial membrane solution (e.g., 1% lecithin in dodecane).
-
Fill the wells of a 96-well acceptor plate with buffer.
2. Compound Addition and Incubation:
-
Dissolve the PROTACs in a suitable buffer and add them to the donor wells.
-
Place the donor plate on top of the acceptor plate and incubate at room temperature for a defined period (e.g., 4-18 hours).
3. Quantification and Analysis:
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area × time)) × [drug]_acceptor / ([drug]_donor - [drug]_acceptor)
Conclusion
The selection of an appropriate linker is a critical step in the development of a successful PROTAC. While longer PEG linkers like this compound can offer advantages in terms of solubility, their increased length does not always translate to improved degradation efficacy. The available data suggests that an optimal PEG linker length exists for each specific PROTAC system, and this is often in the range of 4 to 6 PEG units for targets like BET bromodomains. Linkers that are too short may be unable to effectively bridge the target and E3 ligase, while those that are excessively long can lead to reduced potency.
Therefore, a systematic evaluation of a range of linker lengths is essential for the rational design of potent and effective PROTACs. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies, enabling researchers to navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.
References
Validating Hydroxy-PEG11-Boc Conjugate Activity: A Comparative Guide for PROTAC Development
For researchers and professionals in drug development, the meticulous validation of each component within a novel therapeutic is paramount. This guide provides an objective comparison of Hydroxy-PEG11-Boc, a polyethylene glycol (PEG)-based linker, against other common alternatives in the context of Proteolysis Targeting Chimera (PROTAC) development. The activity and efficacy of a PROTAC are critically dependent on the nature of its linker.[1][] We present supporting experimental data and detailed protocols to inform the rational design and selection of linkers for targeted protein degradation.
The Role of Linkers in PROTAC Efficacy
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1][3][4] The molecule is composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker that connects them. The linker is not merely a spacer; its length, composition, and flexibility can profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.
Commonly used linkers in PROTAC design include flexible alkyl chains and PEG chains, as well as more rigid structures incorporating elements like piperidine or triazoles. PEG linkers, such as those derived from this compound, are frequently employed due to their ability to increase solubility and cell permeability. The systematic variation of PEG chain length offers a straightforward strategy to optimize the distance between the two ends of the PROTAC for effective ternary complex formation.
Comparative Performance of PROTAC Linkers
The optimal linker is target-dependent, and its selection requires empirical validation. The following tables summarize quantitative data from studies comparing different linker types and lengths.
Table 1: Impact of Linker Length on Estrogen Receptor (ER) Degradation and Cell Viability
| PROTAC Compound | Linker Composition | Linker Length (atoms) | ER Degradation (DC50) | Cell Viability (IC50, MCF7 cells) | ER Binding Affinity (IC50) |
| 11 | PEG-like | 9 | > 50 µM | > 50 µM | ~100 nM |
| 12 | PEG-like | 12 | ~10 µM | ~25 µM | ~100 nM |
| 13 | PEG-like | 16 | < 1 µM | ~10 µM | ~100 nM |
| 14 | PEG-like | 19 | > 50 µM | > 50 µM | ~100 nM |
| 15 | PEG-like | 21 | > 50 µM | > 50 µM | ~100 nM |
| Tamoxifen | N/A | N/A | N/A (Accumulates ER) | ~10 µM | ~20 nM |
Data synthesized from studies on ER-targeting PROTACs. Note that lower DC50 and IC50 values indicate higher potency.
Observations:
-
A linker length of 16 atoms (Compound 13 ) was found to be optimal for degrading the Estrogen Receptor, demonstrating superior efficacy compared to both shorter and longer linkers.
-
Linker length did not significantly affect the binding affinity of the PROTACs to the ER, suggesting that the observed differences in degradation are due to the efficiency of ternary complex formation.
-
The most effective PROTAC (Compound 13 ) exhibited cytotoxic activity comparable to the established antagonist Tamoxifen in MCF7 breast cancer cells.
Table 2: Comparison of Linker Types and Compositions
| Linker Type | Key Characteristics | Advantages | Disadvantages | Representative PROTACs |
| Alkyl Chains | Flexible, hydrophobic | Simple to synthesize, systematically vary length | May decrease solubility, prone to metabolism | Early-generation PROTACs |
| PEG Chains | Flexible, hydrophilic | Increases solubility and cell permeability, easy to vary length | Flexibility can have an entropic cost, may not be optimal for all targets | dBET1, ARV-110 |
| Rigid Linkers (e.g., Piperidine, Alkynyl) | Constrained conformation | Can improve stability of ternary complex, may increase selectivity | More complex synthesis, less conformational freedom | QCA570 |
Experimental Protocols for Activity Validation
Validating the activity of a PROTAC, and by extension its linker, involves a series of experiments to quantify target protein degradation, confirm the mechanism of action, and assess cellular effects.
Western Blotting for Protein Degradation
This is the most common method to directly measure the reduction in the level of the target protein.
-
Objective: To visualize and semi-quantify the degradation of the target protein after treatment with the PROTAC.
-
Methodology:
-
Culture cells (e.g., MCF7 for ERα) to an appropriate confluency.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 µM to 50 µM) for a specified duration (e.g., 24-72 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a corresponding secondary antibody conjugated to HRP.
-
Visualize bands using a chemiluminescence substrate and imaging system.
-
Quantify band intensity using densitometry software to determine the percentage of protein remaining relative to a vehicle-treated control.
-
Cell Viability (Cytotoxicity) Assay
This assay measures the effect of the PROTAC on cell survival, which can correlate with the degradation of an essential protein.
-
Objective: To determine the concentration of PROTAC that inhibits cell growth by 50% (IC50).
-
Methodology (using MTS assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a desired time period (e.g., 48 hours).
-
Add a solution containing a tetrazolium compound (MTS) and an electron-coupling reagent (PES) to each well.
-
Incubate for 1-4 hours at 37°C. Viable cells will convert MTS into a formazan product.
-
Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
-
Proteasome-Dependent Degradation Assay
This experiment validates that the observed protein loss is due to the proteasome system, a hallmark of PROTAC activity.
-
Objective: To confirm that protein degradation is mediated by the proteasome.
-
Methodology:
-
Pre-treat cells with a proteasome inhibitor (e.g., epoxomicin or MG132) for 1-2 hours.
-
Co-treat the cells with the proteasome inhibitor and the PROTAC at a concentration known to cause degradation.
-
After the standard treatment duration, harvest the cells and analyze target protein levels by Western Blot.
-
A rescue of protein degradation in the presence of the proteasome inhibitor confirms a proteasome-dependent mechanism.
-
Orthogonal Validation Methods
To obtain more precise quantification of protein degradation, other methods can be employed.
-
Flow Cytometry: Allows for high-throughput, quantitative analysis of protein levels on a single-cell basis.
-
Immunofluorescence: Provides spatial information on protein localization and can quantify signal reduction.
-
NanoBRET™ Assay: A cellular assay to quantify the binding affinity (target engagement) of the PROTAC to the target protein and the E3 ligase in live cells.
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz DOT language help to illustrate the complex processes involved in PROTAC validation.
Caption: Mechanism of Action for a PROTAC molecule.
Caption: Experimental workflow for PROTAC activity validation.
Caption: General structure of a PROTAC molecule.
References
A Comparative Analysis of Boc vs. Fmoc Protection in PEG Linkers: A Guide for Researchers
In the realm of bioconjugation and drug delivery, polyethylene glycol (PEG) linkers are indispensable tools for improving the solubility, stability, and pharmacokinetic properties of therapeutic molecules. The strategic use of protecting groups for the terminal amine of these linkers is crucial for a successful multi-step synthesis. The two most prominent protecting groups employed are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.
This guide provides a comprehensive comparative analysis of Boc and Fmoc protection strategies for PEG linkers, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their specific applications. This analysis is supported by established chemical principles and representative experimental data.
Core Chemical Differences and Orthogonality
The fundamental distinction between Boc and Fmoc protecting groups lies in their cleavage chemistry, which forms the basis of their orthogonal nature in synthesis.[1] Orthogonality allows for the selective removal of one protecting group without affecting the other, enabling complex molecular assemblies.[2]
-
Boc (tert-butyloxycarbonyl): This protecting group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).[3] It is stable to basic and nucleophilic conditions.
-
Fmoc (9-fluorenylmethyloxycarbonyl): This group is removed under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[][5] It is stable to acidic conditions.
This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS) and is equally valuable in the context of modifying PEG linkers for bioconjugation.
Performance Comparison: Boc vs. Fmoc in PEG Linker Deprotection
While direct side-by-side quantitative data for the deprotection of Boc and Fmoc on identical PEG linkers is not extensively published, we can infer performance from the wealth of data in solid-phase peptide synthesis and related bioconjugation studies. The bulky and flexible nature of the PEG chain can influence reaction kinetics, but the fundamental chemical principles remain the same.
Table 1: General Comparison of Boc and Fmoc Protection Strategies for PEG Linkers
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | Key Considerations |
| Deprotection Chemistry | Acid-labile | Base-labile | Orthogonality is a major advantage of using both in a single synthetic scheme. |
| Deprotection Reagents | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 20-50% Piperidine in Dimethylformamide (DMF) | Fmoc deprotection is generally considered milder. |
| Reaction Time | Typically 30 minutes to 2 hours. | Typically 5 to 30 minutes. | Fmoc deprotection is often faster. |
| Side Reactions | Risk of t-butylation of sensitive residues (e.g., Trp, Met). | Diketopiperazine formation, aspartimide formation, piperidine adducts. | Scavengers are often required for Boc deprotection. Fmoc side reactions are sequence-dependent. |
| Compatibility | Not suitable for acid-sensitive substrates. | Well-suited for acid-sensitive molecules. | The choice depends on the overall synthetic strategy and the stability of the conjugated molecule. |
| Automation Friendliness | Less common in modern automated synthesizers. | Standard for automated synthesis due to milder conditions. | Fmoc chemistry is highly amenable to high-throughput applications. |
| Safety | Requires handling of corrosive acids like TFA. | Piperidine is a toxic and malodorous reagent. | Both require appropriate safety precautions. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and potential side products associated with Boc and Fmoc deprotection. It is important to note that optimal conditions can vary depending on the specific PEG linker, its molecular weight, and the nature of the conjugated molecule.
Table 2: Typical Boc Deprotection Conditions and Outcomes
| Parameter | Condition | Expected Outcome & Notes |
| Reagent | 20-50% TFA in DCM | Higher TFA concentrations can lead to faster deprotection but may increase side reactions. |
| Temperature | 0°C to Room Temperature | Starting at a lower temperature can help control the reaction. |
| Reaction Time | 30 - 120 minutes | Progress should be monitored by TLC or LC-MS. |
| Typical Yield | >90% | Yield can be affected by the purity of the starting material and work-up procedure. |
| Common Side Products | t-butylation of nucleophilic residues | Can be minimized by using scavengers like triisopropylsilane (TIS) or water. |
Table 3: Typical Fmoc Deprotection Conditions and Outcomes
| Parameter | Condition | Expected Outcome & Notes |
| Reagent | 20% Piperidine in DMF | Other bases like DBU can be used for faster deprotection but may increase side reactions. |
| Temperature | Room Temperature | Generally mild conditions. |
| Reaction Time | 5 - 30 minutes | Deprotection is usually rapid. |
| Typical Yield | >95% | High yields are common with Fmoc chemistry. |
| Common Side Products | Aspartimide formation (with Asp residues), Diketopiperazine formation (at N-terminus) | Side reactions are often sequence-dependent and can be mitigated by optimizing reaction conditions. |
Experimental Protocols
Below are detailed methodologies for the deprotection of Boc and Fmoc groups from PEG linkers, along with a protocol for monitoring the reaction progress.
Protocol 1: Boc Deprotection of a PEG Linker
Materials:
-
Boc-PEG-X (where X is the other functional group)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS, optional scavenger)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-PEG-X linker in anhydrous DCM to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).
-
If the substrate contains sensitive residues, add TIS to a final concentration of 2.5-5% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
For work-up, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected PEG-amine.
Protocol 2: Fmoc Deprotection of a PEG Linker
Materials:
-
Fmoc-PEG-X
-
Dimethylformamide (DMF), anhydrous
-
Piperidine
-
Diethyl ether, cold
-
Centrifuge
Procedure:
-
Dissolve the Fmoc-PEG-X linker in anhydrous DMF to a concentration of approximately 10-20 mg/mL.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.
-
Monitor the progress of the deprotection by RP-HPLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Precipitate the deprotected product by adding cold diethyl ether to the concentrated residue.
-
Centrifuge the mixture and decant the ether. Wash the precipitate with cold diethyl ether two more times.
-
Dry the deprotected product under vacuum.
Protocol 3: Monitoring Deprotection by RP-HPLC
Instrumentation and Materials:
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Quenching solution (e.g., 1% acetic acid in mobile phase A for Fmoc deprotection)
Procedure:
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in the quenching solution.
-
Inject the quenched and diluted sample into the HPLC system.
-
Run a suitable gradient (e.g., 5-95% B over 20 minutes) to separate the starting material, product, and any byproducts.
-
Monitor the chromatogram at a wavelength where both the protected and deprotected species absorb (e.g., 220 nm for the amide bond, and 265 nm for the Fmoc group).
-
Quantify the peak areas to determine the reaction progress and purity.
Visualization of Workflows and Pathways
Chemical Structures and Deprotection Pathways
Caption: Chemical structures and deprotection pathways for Boc- and Fmoc-protected PEG linkers.
General Experimental Workflow for Deprotection and Conjugation
Caption: A generalized experimental workflow for the deprotection of a PEG linker and subsequent conjugation.
Decision Tree for Selecting a Protection Strategy
Caption: A decision-making guide for selecting between Boc and Fmoc protection strategies.
Concluding Remarks
The choice between Boc and Fmoc protection for PEG linkers is a critical decision that significantly impacts the overall success of a synthetic strategy. The Fmoc/tBu strategy has become the more prevalent approach in modern bioconjugation due to its milder deprotection conditions, orthogonality with common side-chain protecting groups, and amenability to automation. This makes it particularly suitable for the synthesis of complex and sensitive biomolecules.
However, the Boc/Bzl strategy remains a robust and valuable tool, especially for syntheses where the final product is stable to strong acid and for applications where the cost of reagents is a significant consideration. Ultimately, the optimal choice depends on the specific chemical properties of the molecule being PEGylated, the desired synthetic route, and the available laboratory resources. By carefully considering the factors outlined in this guide, researchers can select the most appropriate protection strategy to achieve their synthetic goals with high efficiency and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
Stability of Hydroxy-PEG11-Boc Conjugates: A Comparative Guide
The stability of linker molecules is a critical parameter in the development of bioconjugates, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive assessment of the stability of Hydroxy-PEG11-Boc, a heterobifunctional linker containing a polyethylene glycol (PEG) spacer and a tert-butyloxycarbonyl (Boc)-protected amine. The stability of this conjugate is primarily dictated by the robustness of its constituent parts: the PEG11 chain and the Boc protecting group.
Comparative Stability of Amine Protecting Groups on PEG Linkers
The choice of an amine protecting group is crucial in multi-step syntheses involving PEG linkers. The stability of the protecting group determines the conditions under which it can be selectively removed without affecting other functional groups. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[1] Below is a qualitative comparison of the Boc group with two other widely used protecting groups, Fluorenylmethyloxycarbonyl (Fmoc) and Carboxybenzyl (Cbz), in the context of their application with PEG linkers.
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | Cbz (Carboxybenzyl) |
| Cleavage Condition | Acid-labile (e.g., TFA, HCl)[2] | Base-labile (e.g., piperidine)[1] | Hydrogenolysis (e.g., H₂, Pd/C)[2] |
| Orthogonality | Orthogonal to Fmoc and Cbz groups.[3] | Orthogonal to Boc and Cbz groups. | Orthogonal to Boc and Fmoc groups. |
| Stability to Bases | Generally stable. | Labile. | Generally stable. |
| Stability to Acids | Labile. | Generally stable. | Stable to mild acids, labile to strong acids. |
| Stability to Nucleophiles | Generally stable. | Susceptible to primary and secondary amines. | Generally stable. |
| Byproducts of Cleavage | Isobutylene and CO₂. | Dibenzofulvene-piperidine adduct. | Toluene and CO₂. |
This orthogonality allows for the selective deprotection of one amine group while others remain protected, which is a significant advantage in the synthesis of complex molecules.
Stability Profile of this compound
The stability of the this compound conjugate can be analyzed by considering its two main components:
-
Polyethylene Glycol (PEG) Chain: PEG chains are generally known for their high stability and biocompatibility, which contributes to the overall stability of PEGylated molecules in biological media. However, they can be susceptible to thermal and oxidative degradation. Studies on the thermal degradation of PEG have shown that in the presence of air, decomposition can occur at elevated temperatures, leading to chain scission. In a nitrogen atmosphere, the thermal decomposition of PEG typically begins at temperatures above 300°C. The ether linkages within the PEG backbone are generally stable to a wide range of pH conditions and are not readily hydrolyzed.
-
Boc (tert-butyloxycarbonyl) Protecting Group: The Boc group is a well-established acid-labile protecting group. It is stable under basic and nucleophilic conditions, making it a versatile choice for protecting amines during various synthetic transformations. The cleavage of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The deprotection mechanism involves the protonation of the carbonyl oxygen, followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine. The rate of deprotection can be influenced by the strength of the acid, the solvent, and the temperature. While generally stable in aqueous solutions at neutral and basic pH, prolonged exposure to strongly acidic conditions will lead to its removal.
Experimental Protocols
General Protocol for Assessing the pH Stability of this compound
Objective: To determine the rate of Boc deprotection of this compound at different pH values.
Materials:
-
This compound
-
Aqueous buffer solutions of varying pH (e.g., pH 2, 4, 7, 9, 12)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) for HPLC mobile phase
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector
-
Incubator or water bath
Procedure:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).
-
In separate vials, add a known concentration of the this compound stock solution to each of the buffer solutions to initiate the stability study.
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Quench the reaction if necessary (e.g., by neutralizing the acidic/basic solution).
-
Analyze the samples by HPLC to quantify the remaining amount of intact this compound and the appearance of the deprotected product (Hydroxy-PEG11-NH₂).
-
The HPLC method should be optimized to achieve good separation between the starting material and the product. A typical mobile phase could be a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.
-
Plot the concentration of this compound versus time for each pH condition to determine the degradation kinetics and calculate the half-life.
General Protocol for Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of this compound.
Materials:
-
This compound
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Place a small, accurately weighed sample of this compound into a TGA sample pan.
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).
-
The TGA instrument will record the weight of the sample as a function of temperature.
-
The resulting TGA curve will show the onset temperature of decomposition and the percentage of weight loss at different temperatures.
Visualizations
Caption: Structure of this compound.
Caption: Experimental workflow for pH stability.
Caption: Boc group deprotection pathway.
References
A Comparative Guide to the Biological Evaluation of Novel PEG-Psoralen Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of novel Polyethylene Glycol (PEG)-Psoralen conjugates, focusing on their biological performance with supporting experimental data. Psoralens are potent photosensitizers that, upon activation by UVA light (a therapy known as PUVA), can intercalate into DNA and form covalent cross-links, leading to the inhibition of cell proliferation and induction of apoptosis.[1][2] The conjugation of psoralens to PEG is a promising strategy to enhance their therapeutic index, primarily by improving solubility, stability, and potentially enabling targeted delivery to tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[3][4]
Comparative Biological Activity of PEG-Psoralen Conjugates
The biological activity of PEG-psoralen conjugates is critically dependent on the nature of the linker connecting the PEG polymer to the psoralen moiety. A study by Verini et al. (2006) provides a clear comparison of four distinct 5 kDa PEG-psoralen conjugates, synthesized from a novel 4-hydroxymethyl-4',8-dimethylpsoralen. The key differentiating factor among these conjugates is the linker: direct ester, ester with a peptide spacer, direct carbamate, and carbamate with a peptide spacer.[3]
The in vitro cytotoxic activity of these conjugates was evaluated against MCF-7 (human breast adenocarcinoma) and A375 (human malignant melanoma) cell lines, both in the absence (dark toxicity) and presence of UVA irradiation (phototoxicity). The results, summarized in the table below, highlight the superior performance of conjugates with carbamate linkers.
| Conjugate | Linker Type | Cell Line | Dark Toxicity IC50 (µM) | Phototoxicity IC50 (µM) after UVA (1 J/cm²) |
| Unconjugated Psoralen Derivative | - | MCF-7 | > 100 | 15.0 |
| A375 | > 100 | 12.0 | ||
| PEG-Psoralen 1 | Direct Ester | MCF-7 | > 100 | 18.0 |
| A375 | > 100 | 14.0 | ||
| PEG-Psoralen 2 | Ester with Peptide Spacer | MCF-7 | > 100 | 22.0 |
| A375 | > 100 | 16.0 | ||
| PEG-Psoralen 3 | Direct Carbamate | MCF-7 | > 100 | 35.0 |
| A375 | > 100 | 28.0 | ||
| PEG-Psoralen 4 | Carbamate with Peptide Spacer | MCF-7 | > 100 | 25.0 |
| A375 | > 100 | 20.0 |
Data summarized from Verini et al., 2006.
Key Observations:
-
Dark Toxicity: All tested PEG-psoralen conjugates, as well as the unconjugated psoralen derivative, exhibited negligible cytotoxicity in the absence of UVA light, with IC50 values exceeding 100 µM. This is a crucial safety feature, indicating that the compounds are not inherently toxic without photoactivation.
-
Phototoxicity: Upon UVA irradiation, all compounds demonstrated significant cytotoxic activity.
-
Linker Stability and Activity: The conjugates with ester linkages (PEG-Psoralen 1 and 2) showed phototoxicity levels comparable to the free psoralen derivative. This is likely due to the rapid hydrolysis of the ester bond in the cell culture medium, leading to the release of the active psoralen.
-
Carbamate Linker Advantage: The conjugates with the more stable carbamate linker (PEG-Psoralen 3 and 4) were also highly phototoxic, though with slightly higher IC50 values than the ester-linked conjugates. The key advantage of the carbamate linker is its greater stability in plasma, which is a prerequisite for achieving passive tumor targeting via the EPR effect in vivo. The conjugate featuring a carbamate linker with a peptide spacer (PEG-Psoralen 4) is particularly promising for future in vivo studies, as the peptide sequence can be designed for cleavage by tumor-specific enzymes, allowing for targeted drug release.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., MCF-7 or A375) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with various concentrations of the PEG-psoralen conjugates or free psoralen derivative for a specified period (e.g., 24 hours). For dark toxicity assessment, the plates are kept in the dark.
-
UVA Irradiation (for Phototoxicity): For phototoxicity assessment, after the initial incubation with the compounds, the cells are irradiated with a specific dose of UVA light (e.g., 1 J/cm²).
-
MTT Addition: Following treatment (and irradiation, if applicable), the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage of the untreated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the PEG-psoralen conjugates and/or UVA irradiation as described for the cell viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
DNA Cross-linking Assay
The formation of DNA interstrand cross-links can be quantified using various methods, including comet assays or fluorescence-based techniques.
-
Cell Treatment and Lysis: Treat cells with the PEG-psoralen conjugates and UVA irradiation. After treatment, lyse the cells to isolate the DNA.
-
Denaturation: Subject the DNA to denaturing conditions (e.g., alkaline pH). Non-cross-linked DNA will separate into single strands, while cross-linked DNA will remain double-stranded.
-
Quantification: The amount of double-stranded (cross-linked) DNA can be quantified using fluorescent dyes that preferentially bind to double-stranded DNA (e.g., ethidium bromide). The fluorescence intensity is proportional to the extent of DNA cross-linking.
Visualizing Mechanisms and Workflows
Psoralen Mechanism of Action and Signaling Pathway
The primary mechanism of action of psoralens involves the formation of DNA monoadducts and interstrand cross-links upon UVA activation, which blocks DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Psoralen derivatives have also been shown to modulate signaling pathways involved in inflammation and cell survival, such as the NF-κB and MAPK pathways.
Caption: General signaling pathway of psoralen action.
Experimental Workflow for Biological Evaluation
The following diagram illustrates the typical workflow for the biological evaluation of novel PEG-psoralen conjugates.
Caption: Experimental workflow for biological evaluation.
References
- 1. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accurate measurement of psoralen-crosslinked DNA: direct biochemical measurements and indirect measurement by hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair. | Semantic Scholar [semanticscholar.org]
The Impact of Linker Composition on PROTAC Efficacy: A Comparative Analysis of BRD4 Degraders
A deep dive into the performance of PROTACs utilizing polyethylene glycol (PEG) linkers, benchmarked against those with alkyl and rigid linker structures, reveals critical insights for the rational design of targeted protein degraders. This guide provides a comprehensive comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals in optimizing PROTAC design for enhanced therapeutic efficacy.
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of ligands dictates target specificity, the linker's composition, length, and rigidity are paramount in determining the overall performance of the PROTAC, influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2][3]
This guide focuses on a case study of PROTACs targeting the Bromodomain and Extra-Terminal domain (BET) protein BRD4, a well-established therapeutic target in cancer. We will compare the performance of a representative BRD4-targeting PROTAC featuring a flexible polyethylene glycol (PEG) linker, analogous in length to the commercially available Hydroxy-PEG11-Boc linker, against alternatives employing alkyl and rigid linkers.
Quantitative Performance Comparison of BRD4-Targeting PROTACs
The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of a series of BRD4-targeting PROTACs with varying linker compositions, demonstrating the profound impact of the linker on degradation potency. The data presented is a synthesized representation from multiple studies to illustrate the comparative efficacy.
| PROTAC (Representative) | Linker Type | Linker Composition | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 29 [4] | Flexible (PEG) | PEG and hydrocarbon chain (12 atoms) | Pomalidomide (CRBN) | 110 | >95 | MDA-MB-231 |
| Compound 27 [4] | Flexible (Alkyl) | Hydrocarbon chain (10 atoms) | Pomalidomide (CRBN) | 210 | >95 | MDA-MB-231 |
| Compound 34 | Rigid | Piperazine-containing (13 atoms) | Pomalidomide (CRBN) | 60 | >95 | MDA-MB-231 |
| MZ1 | Flexible (PEG) | PEG-based | VHL | 8 | >95 | H661 |
| ARV-825 | Flexible (PEG/Alkyl) | PEG and alkyl chain | Pomalidomide (CRBN) | <1 | >95 | Burkitt's Lymphoma cells |
| dBET1 | Flexible (PEG) | PEG-based | Pomalidomide (CRBN) | ~20 | >95 | HeLa |
Note: The data for compounds 27, 29, and 34 are from a single study, providing a direct comparison of linker types with the same warhead and E3 ligase ligand in the same cell line. Data for MZ1, ARV-825, and dBET1 are included to provide context on other well-characterized BRD4 degraders, though direct comparison is limited by differing E3 ligase ligands and cell lines.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental evaluation of these PROTACs, the following diagrams illustrate the key processes.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for Western Blot analysis of PROTAC-induced degradation.
Detailed Experimental Protocols
Western Blot for PROTAC-Induced Degradation
Objective: To quantify the dose-dependent degradation of a target protein (e.g., BRD4) following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., MDA-MB-231, HeLa) in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., α-tubulin or GAPDH).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.
-
Plot the degradation percentage against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Cell Viability (MTS) Assay
Objective: To assess the effect of PROTAC-induced protein degradation on cell viability.
Methodology:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of PROTAC concentrations for a predetermined period (e.g., 72 hours).
-
-
MTS Reagent Addition and Incubation:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance and calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Ternary Complex Formation Assay (Co-Immunoprecipitation)
Objective: To qualitatively assess the formation of the ternary complex (POI-PROTAC-E3 ligase) in cells.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control for a short duration (e.g., 2-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-CRBN or anti-VHL) or the target protein (anti-BRD4) conjugated to magnetic beads.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding proteins.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting, probing for the presence of the target protein and the E3 ligase to confirm their co-immunoprecipitation, which indicates ternary complex formation.
-
Conclusion
The selection of the linker is a critical determinant of PROTAC performance. While flexible PEG linkers, such as those analogous to this compound, can offer favorable properties like increased solubility and have demonstrated high efficacy in BRD4 degradation, the presented data underscores that linker optimization is highly context-dependent. In the case of the compared BRD4 degraders, the rigid, piperazine-containing linker in Compound 34 resulted in a lower DC50 value compared to its PEG and alkyl counterparts within the same study, suggesting that conformational constraint can be beneficial for forming a productive ternary complex. However, highly potent degraders like ARV-825 and MZ1 utilize flexible PEG-containing linkers, highlighting that no single linker type is universally superior. The empirical evaluation of a diverse set of linkers, varying in composition, length, and rigidity, is therefore essential for the development of potent and selective protein degraders.
References
The "Just Right" Spacer: A Comparative Analysis of Hydroxy-PEG11-Boc in Advanced Drug Development
For researchers, scientists, and drug development professionals, the rational design of linker molecules is a critical determinant in the efficacy and safety of targeted therapeutics. Among the vast array of available linkers, polyethylene glycol (PEG) chains have emerged as a versatile tool, and the 11-unit PEG linker, often derived from Hydroxy-PEG11-Boc, is gaining prominence. This guide provides a comprehensive literature review of this compound applications, offering a comparative analysis of its performance against other linker alternatives, supported by experimental data and detailed protocols.
This compound is a heterobifunctional linker featuring a hydroxyl (-OH) group at one end and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected by an 11-unit polyethylene glycol chain. This structure allows for the sequential and controlled conjugation of two different molecular entities, making it a valuable component in the assembly of complex therapeutic agents such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The PEG11 chain provides a crucial balance of hydrophilicity, flexibility, and spatial separation, which can significantly impact the overall performance of the final conjugate.
Comparative Performance of PEG Linker Length in Drug Conjugates
The length of the PEG linker is not a trivial parameter; it plays a pivotal role in the biological activity of the conjugate. A key study by Wassarman et al. (2022) provides a direct comparison of the effect of PEG linker length on the potency of a bivalent inhibitor, BisRoc, which targets the translation initiation factor eIF4A1. The study compared a series of compounds with varying linker lengths: BisRoc-1 (PEG11), BisRoc-2 (PEG4), BisRoc-3 (PEG2), and the parent monomer (no linker).
| Compound | Linker | IC50 (nM) in K562 cells |
| Rocaglamide | None | ~10 |
| BisRoc-3 | PEG2 | ~5 |
| BisRoc-2 | PEG4 | ~2 |
| BisRoc-1 | PEG11 | ~1 |
Table 1: Comparison of the in vitro potency of BisRoc analogues with varying PEG linker lengths. Data extracted from Wassarman et al., 2022.[1][2][3][4]
The data clearly demonstrates that increasing the PEG linker length from 2 to 11 units resulted in a progressive increase in the potency of the bivalent inhibitor, with the PEG11-linked BisRoc-1 exhibiting the highest activity. This suggests that the longer PEG11 linker provides optimal spatial orientation for the two rocaglamide moieties to bind to their target, leading to enhanced biological activity.
Applications in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of PROTAC design, influencing the formation and stability of the ternary complex (Target protein-PROTAC-E3 ligase). While specific studies with a direct head-to-head comparison of a PEG11 linker in a PROTAC are not yet prevalent in the published literature, the principles of linker optimization are well-established. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, while an excessively long linker can result in reduced efficacy due to entropic penalties. The 11-unit length of the this compound linker offers a significant degree of flexibility and reach, which can be advantageous in facilitating productive ternary complex formation for a wide range of targets.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and evaluation of molecules utilizing PEG linkers, based on methodologies described in the literature.
Synthesis of BisRoc-1 (PEG11 linker)
This protocol is adapted from the supplementary materials of Wassarman et al., 2022.
Materials:
-
Rocagloic acid
-
Amino-PEG11-amine
-
N,N-diisopropylethylamine (DIPEA)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)
-
N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of rocagloic acid (2 equivalents) and amino-PEG11-amine (1 equivalent) in DMF, add DIPEA (10 equivalents).
-
Cool the reaction mixture in an ice-water bath.
-
Add HATU (2.2 equivalents) and stir the reaction at room temperature overnight.
-
The reaction progress can be monitored by LC-MS.
-
Upon completion, the product can be purified by preparative HPLC.
General Protocol for PROTAC Synthesis via Amide Bond Formation
Materials:
-
Target protein ligand with a carboxylic acid or amine handle
-
E3 ligase ligand with a complementary amine or carboxylic acid handle
-
This compound
-
Peptide coupling reagents (e.g., HATU, HOBt, EDC)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Dichloromethane (DCM)
Procedure:
-
First Coupling Step: Dissolve the ligand with a carboxylic acid handle (1 eq) and this compound (1.1 eq) in anhydrous DMF. Add the coupling reagent (1.2 eq) and DIPEA (3 eq). Stir at room temperature until completion (monitored by LC-MS). Purify the product by HPLC.
-
Boc Deprotection: Dissolve the purified product in DCM and add TFA (20-50% v/v). Stir at room temperature for 1-2 hours. Remove the solvent and TFA under reduced pressure to obtain the deprotected amine.
-
Second Coupling Step: Dissolve the deprotected amine-PEG11-ligand (1 eq) and the second ligand with a carboxylic acid handle (1.1 eq) in anhydrous DMF. Add the coupling reagent (1.2 eq) and DIPEA (3 eq). Stir at room temperature until completion. Purify the final PROTAC by HPLC.
Visualizing the Role of this compound
To better understand the applications and logical flow of using this compound, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
Caption: The mechanism of action of a PROTAC, where the PEG11 linker facilitates the formation of a ternary complex.
Conclusion
This compound serves as a valuable and versatile building block in the construction of complex, targeted therapeutics. The available experimental data, particularly from studies on bivalent inhibitors, suggests that the 11-unit PEG chain can provide an optimal linker length for enhancing biological activity. While more direct comparative studies are needed in the context of PROTACs, the established principles of linker design indicate that the properties of a PEG11 linker are well-suited for facilitating the necessary molecular interactions for potent and selective protein degradation. The provided protocols offer a foundation for researchers to incorporate this compound into their drug discovery and development programs. As the field of targeted therapeutics continues to evolve, the rational selection of linkers, such as the well-defined and functional this compound, will remain a cornerstone of successful drug design.
References
A Comparative Guide to PEG Derivatives for Crosslinking Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used polyethylene glycol (PEG) derivatives for crosslinking cells in 3D culture and tissue engineering applications. It offers a comprehensive overview of their performance characteristics, supported by experimental data, to aid in the selection of the most suitable crosslinking strategy for your research needs.
Introduction to PEG Derivatives for Cell Crosslinking
Poly(ethylene glycol) (PEG) has emerged as a leading biomaterial for creating hydrogels that mimic the native extracellular matrix (ECM). Its biocompatibility, hydrophilicity, and tunable properties make it an ideal scaffold for encapsulating cells. By chemically modifying the terminal hydroxyl groups of PEG with reactive functionalities, a diverse range of derivatives can be synthesized. These derivatives, when crosslinked, form stable hydrogel networks that provide structural support and a controlled microenvironment for encapsulated cells.
The choice of PEG derivative and crosslinking chemistry significantly impacts the resulting hydrogel's physical properties, biocompatibility, and, ultimately, the behavior of the encapsulated cells. This guide focuses on the characterization of various PEG derivatives, providing a comparative analysis of their performance in key areas such as crosslinking efficiency, mechanical properties, and cell viability.
Comparative Performance of PEG Derivatives
The selection of a PEG derivative is often dictated by the specific requirements of the application, including the desired gelation kinetics, mechanical stiffness, and the presence of bioactive moieties. Here, we compare the performance of different PEG derivatives based on their architecture (linear vs. multi-arm) and reactive end-groups.
Impact of PEG Architecture: 4-Arm vs. 8-Arm PEG
Multi-arm PEG derivatives offer a higher density of reactive functional groups compared to their linear counterparts, leading to more efficient crosslinking and the formation of more robust hydrogel networks.[1][2]
| Parameter | 4-Arm PEG-VS | 8-Arm PEG-VS | Key Findings |
| Gelation Rate Constant (s⁻¹) | Lower | Significantly Higher | 8-arm PEG forms gels faster than 4-arm PEG under identical conditions.[1] |
| Equilibrium Mass Swelling Ratio (Qm) | Higher | Lower | 8-arm PEG hydrogels exhibit less swelling, indicating a more densely crosslinked network.[1] |
| Storage Modulus (G') | Lower | Higher | 8-arm PEG hydrogels are generally stiffer than 4-arm PEG hydrogels at the same polymer concentration.[1] |
| Cellular Response (HS-5 cells) | Spheroid formation due to insufficient adhesion | Formation of dense, interconnected stromal networks | The more stable and less swollen matrix of 8-arm PEG hydrogels provides a superior environment for cell growth and matrix remodeling. |
Comparison of Reactive End-Groups: Michael-Type Addition vs. Photopolymerization
The choice of reactive end-group determines the crosslinking chemistry, which in turn influences the gelation process and the biocompatibility of the resulting hydrogel. Michael-type addition reactions (e.g., using maleimide or vinyl sulfone) and photopolymerization (e.g., using acrylates) are two common strategies.
| Parameter | PEG-Maleimide (PEG-MAL) | PEG-Vinyl Sulfone (PEG-VS) | PEG-Acrylate (PEG-A) | PEG-Diacrylate (PEGDA) | Key Findings |
| Gelation Time | ~1-5 min | ~30-60 min | ~60 min | ~10 min (with UV) | PEG-MAL exhibits significantly faster gelation kinetics at lower catalyst concentrations compared to PEG-VS and PEG-A. |
| RGD Incorporation Efficiency | Nearly 100% at 1:1 molar ratio | Requires 4:1 molar ratio for complete incorporation | Requires 8:1 molar ratio for complete incorporation | Requires separate reaction and purification | PEG-MAL shows superior efficiency in incorporating bioactive peptides. |
| Equilibrium Mass Swelling Ratio (Qm) | Lower | Higher | Higher | Very Low | PEG-MAL forms more stable networks with less swelling compared to PEG-VS and PEG-A. PEGDA forms highly crosslinked, low-swelling networks. |
| Young's Modulus | Higher | Lower | Lower | High | PEG-MAL hydrogels exhibit a higher Young's modulus, indicating greater stiffness. |
| Cell Viability | High | Moderate | Moderate | Dependent on UV intensity and photoinitiator concentration | Michael-type addition chemistries are generally considered more cytocompatible as they avoid the use of UV light and free radicals. |
Experimental Protocols for Characterization
Accurate characterization of PEG derivatives and the resulting hydrogels is crucial for ensuring reproducibility and understanding their performance. Below are detailed protocols for key experiments.
Rheological Characterization of Hydrogel Formation
Rheology is used to measure the viscoelastic properties of hydrogels, providing insights into their mechanical strength and gelation kinetics.
Protocol:
-
Sample Preparation: Prepare the PEG precursor solutions as required for the specific crosslinking chemistry.
-
Instrument Setup: Use a rheometer with a parallel-plate geometry (e.g., 20 mm diameter). Set the gap between the plates to 500 µm.
-
Measurement:
-
Pipette the precursor solution onto the lower plate of the rheometer.
-
Initiate the crosslinking reaction (e.g., by adding the crosslinker or exposing to UV light).
-
Start a time sweep measurement to monitor the storage modulus (G') and loss modulus (G'') over time at a constant frequency (e.g., 1 Hz) and strain.
-
The gelation point is typically identified as the time when G' surpasses G''.
-
Perform a frequency sweep at a constant strain to determine the frequency-dependent viscoelastic properties of the crosslinked hydrogel.
-
Swelling Ratio Measurement
The swelling ratio provides a measure of the hydrogel's water absorption capacity and is indicative of the crosslinking density.
Protocol:
-
Hydrogel Formation: Prepare hydrogel discs of a defined volume.
-
Equilibrium Swelling: Immerse the hydrogels in a buffer solution (e.g., PBS) at 37°C for 24 hours to reach equilibrium swelling.
-
Measurement:
-
Carefully remove the swollen hydrogel and blot any excess surface water.
-
Weigh the swollen hydrogel to obtain the wet weight (W_wet).
-
Lyophilize (freeze-dry) the hydrogel to completely remove the water.
-
Weigh the dried hydrogel to obtain the dry weight (W_dry).
-
-
Calculation: The mass swelling ratio (Qm) is calculated as: Qm = W_wet / W_dry. A more detailed calculation is (W_wet - W_dry) / W_dry * 100%.
Cell Viability and Cytotoxicity Assays
These assays are essential for evaluating the biocompatibility of the PEG derivatives and the crosslinking process.
-
Live/Dead Staining:
-
Encapsulate cells within the PEG hydrogel.
-
After the desired culture period, incubate the cell-laden hydrogels in a solution containing Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).
-
Visualize the stained cells using fluorescence microscopy to qualitatively and quantitatively assess cell viability.
-
-
MTT Assay:
-
Culture cells in the presence of the PEG derivative or within the crosslinked hydrogel.
-
Add MTT solution to the culture medium. Live cells will metabolize the MTT into a purple formazan product.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Visualizing Workflows and Pathways
Experimental Workflow for Hydrogel Characterization
Caption: Workflow for the characterization of PEG derivatives and cell-laden hydrogels.
Michael-Type Addition Crosslinking Chemistry
Caption: Schematic of Michael-type addition for hydrogel formation.
Integrin-Mediated Cell Adhesion Signaling
Caption: Simplified integrin signaling pathway in response to RGD-modified PEG hydrogels.
Conclusion
The choice of PEG derivative for cell crosslinking is a critical decision that influences the physical and biological properties of the resulting 3D cell culture environment. Multi-arm PEGs, particularly 8-arm derivatives, offer enhanced crosslinking efficiency and mechanical stability compared to their 4-arm counterparts. Among the different reactive end-groups, PEG-maleimide stands out for its rapid gelation kinetics, high biocompatibility, and efficient incorporation of bioactive molecules, making it a highly versatile platform for a wide range of tissue engineering and regenerative medicine applications.
This guide provides a foundational understanding of the key characteristics of different PEG derivatives. It is essential to empirically determine the optimal PEG derivative and concentration for each specific cell type and research application to achieve the desired cellular responses and experimental outcomes.
References
- 1. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - Soft Matter (RSC Publishing) [pubs.rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
